1-Methyl-4-phenyl-5-aminopyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCXVQVDKKHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374978 | |
| Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30823-52-0 | |
| Record name | 1-Methyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30823-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-4-phenyl-5-aminopyrazole: Structure, Properties, and Synthetic Utility
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing enzyme inhibitors and receptor ligands. Within this class, 5-aminopyrazoles are particularly valuable as versatile synthetic intermediates.[2] The presence of a reactive amino group adjacent to the pyrazole nitrogen atoms allows for facile construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves scaffolds for potent therapeutic agents.[3]
This guide focuses on a specific derivative, 1-Methyl-4-phenyl-5-aminopyrazole . By examining its structure, physicochemical properties, predicted spectral characteristics, and logical synthetic pathways, we aim to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
The structure of this compound consists of a central 5-membered pyrazole ring. A methyl group is attached to the N1 position, a phenyl group is at the C4 position, and an amino group resides at the C5 position. This specific arrangement of substituents dictates its chemical reactivity and potential biological interactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
The core physicochemical properties of this compound are summarized below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | |
| CAS Number | 30823-52-0 | [4] |
| Molecular Formula | C₁₀H₁₁N₃ | [4][5] |
| Molecular Weight | 173.21 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [5] |
| SMILES | Cn1ncc(-c2ccccc2)c1N | [5] |
Predicted Spectroscopic Profile
While experimentally derived spectra for this specific molecule are not published, a predictive analysis based on its structure and data from analogous compounds allows for an estimation of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Phenyl Ring): A multiplet expected in the range of δ 7.20-7.60 ppm, integrating to 5H.
-
Pyrazole Ring Proton (C3-H): A singlet expected around δ 7.50-7.80 ppm.
-
Amine Protons (NH₂): A broad singlet, typically in the range of δ 4.0-5.5 ppm, whose position is dependent on solvent and concentration.
-
N-Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.60-3.80 ppm, integrating to 3H.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (Phenyl Ring): Signals expected between δ 125.0-140.0 ppm.
-
Pyrazole Ring Carbons:
-
C5 (bearing NH₂): ~δ 145.0-150.0 ppm.
-
C3: ~δ 135.0-140.0 ppm.
-
C4 (bearing phenyl): ~δ 110.0-115.0 ppm.
-
-
N-Methyl Carbon (N-CH₃): A signal expected around δ 35.0-40.0 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch (Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic/Alkene): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹.
-
C=C and C=N Stretch (Ring): Multiple bands in the 1450-1620 cm⁻¹ region.
-
N-H Bend (Amine): A characteristic band around 1600-1650 cm⁻¹.
Part 2: Synthesis and Reactivity
Proposed Synthetic Strategy
The most established and convergent strategy for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine and a β-ketonitrile.[2] This approach is highly efficient for constructing the pyrazole core. For the target molecule, this compound, the logical precursors are methylhydrazine and benzoylacetonitrile .
The mechanism involves the initial condensation of methylhydrazine with the ketone carbonyl of benzoylacetonitrile to form a hydrazone intermediate. This is followed by a base- or acid-catalyzed intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.
Caption: Proposed synthetic workflow for the target compound.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on general literature procedures for the synthesis of 5-aminopyrazoles and has not been optimized for this specific compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction:
-
Benzoylacetonitrile + Methylhydrazine → this compound
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.0 eq) and a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: While stirring, add methylhydrazine (1.1 eq) to the solution. A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or concentration. If not, add cold water to the concentrated mixture to induce precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with a small amount of cold ethanol or a suitable solvent mixture (e.g., ethanol/water) to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a synthetic building block. The C5-amino group is a potent nucleophile, readily reacting with various electrophiles to construct more complex molecular architectures.
-
Reaction with β-Diketones/β-Ketoesters: Condensation with 1,3-dicarbonyl compounds is a classical method for synthesizing pyrazolo[3,4-b]pyridines , a class of compounds known for a wide range of biological activities, including protein kinase inhibition.[3]
-
Reaction with Isothiocyanates: Reaction with isothiocyanates yields pyrazolylthiourea derivatives, which can be cyclized to form various fused heterocyclic systems.
-
Diazotization: The amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., halogens, hydroxyl) at the C5 position via Sandmeyer-type reactions.
Caption: Key synthetic transformations of 5-aminopyrazoles.
Part 3: Applications in Drug Discovery
While specific biological data for this compound is scarce, the broader class of 5-aminopyrazole derivatives is extensively studied and has demonstrated significant potential in drug discovery.[2] This compound serves as an important scaffold for generating libraries of molecules with diverse pharmacological activities.
-
Anticancer Agents: Many fused pyrazole systems derived from 5-aminopyrazoles have shown potent anticancer activity. For example, derivatives have been reported with cytotoxic effects against various cancer cell lines, including those for the colon, breast, and lung.
-
Enzyme Inhibitors: The pyrazole ring is an effective mimic of other biological heterocycles and can fit into the active sites of various enzymes. Derivatives of 5-aminopyrazoles have been developed as inhibitors of kinases, which are critical targets in oncology and inflammatory diseases.
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Antimicrobial and Anti-inflammatory Agents: The pyrazole scaffold is present in several anti-inflammatory drugs (e.g., Celecoxib). Research has shown that various substituted aminopyrazoles and their derivatives exhibit significant antibacterial, antifungal, and anti-inflammatory properties.
Conclusion
This compound is a heterocyclic compound of significant interest to synthetic and medicinal chemists. Its structure combines the stable pyrazole core with a reactive amino group and a lipophilic phenyl substituent, providing a valuable starting point for chemical library synthesis. While detailed experimental data for this specific molecule is limited, its properties can be reliably predicted from established chemical principles. Its primary value lies in its role as a versatile intermediate for the construction of fused pyrazolo-heterocyclic systems, which are well-established as pharmacologically important scaffolds. Further investigation into the synthesis and biological evaluation of derivatives based on this core structure is a promising avenue for the discovery of novel therapeutic agents.
References
CAS number 30823-52-0 properties and suppliers
An In-Depth Technical Guide to 1-Methyl-4-phenyl-5-aminopyrazole (CAS 30823-52-0): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 30823-52-0. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's fundamental chemical and physical properties, outlines common synthetic methodologies, explores its known biological activities and potential therapeutic applications, and provides guidance on sourcing and safe handling. The content is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and its utility as a scaffold in modern medicinal chemistry.
Chemical Identity and Physicochemical Properties
Nomenclature and Structural Identifiers
This compound is a heterocyclic aromatic amine belonging to the pyrazole family.[1][2] Its structure is characterized by a five-membered pyrazole ring with a methyl group at the N1 position, a phenyl group at C4, and an amino group at C5.[1] This specific arrangement of functional groups dictates its chemical reactivity and biological potential.
| Identifier | Value | Source |
| CAS Number | 30823-52-0 | [2] |
| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | [2] |
| Synonyms | 1-Methyl-4-phenyl-1H-pyrazol-5-amine, 2-methyl-4-phenylpyrazol-3-amine | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| Canonical SMILES | CN1C(=C(C=N1)C2=CC=CC=C2)N | [1] |
| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [1] |
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The calculated partition coefficient (LogP) suggests a balanced lipophilicity, which is often a desirable trait in drug candidates for achieving adequate membrane permeability and aqueous solubility.[1]
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | General property of aminopyrazoles[3] |
| Calculated LogP | 1.67 | Indicates moderate lipophilicity[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to solubility and target binding |
| Hydrogen Bond Acceptors | 3 (from pyrazole nitrogens and -NH₂) | Contributes to solubility and target binding |
| Solubility | Moderately soluble in aqueous and organic solvents | Inferred from LogP and functional groups[1] |
Synthesis and Manufacturing Insights
The synthesis of this compound can be achieved through several established routes in organic chemistry. The choice of method often depends on the desired scale, yield, purity, and environmental considerations.
Primary Synthetic Route: Condensation of β-Ketonitriles with Hydrazines
This is one of the most versatile and widely employed methods for producing 5-aminopyrazole derivatives.[1] The core of this reaction is a cyclocondensation.
Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine derivative (in this case, methylhydrazine) on the electrophilic nitrile carbon of a β-ketonitrile. This forms a hydrazone intermediate which then undergoes an intramolecular cyclization, driven by the favorable formation of the stable aromatic pyrazole ring, to yield the final product.[1] The regioselectivity, which determines the final position of the substituents, is controlled by the nucleophilicity of the hydrazine's nitrogen atoms.[1]
Caption: Fig 1. General Workflow for β-Ketonitrile Condensation.
Advanced Synthetic Methods
To improve efficiency and reduce environmental impact, modern synthetic approaches have been developed.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from several hours to mere minutes (e.g., 8-10 minutes) compared to conventional heating, often while improving yields.[1] This acceleration is due to the efficient and direct heating of the polar solvent and reactant molecules.
-
Transition Metal-Catalyzed Synthesis: Palladium-catalyzed reactions have been used for the direct C-H functionalization of aminopyrazoles, allowing for efficient arylation.[1] These methods offer novel pathways to create derivatives but may require more complex catalyst systems.
Biological Activity and Potential Applications
This compound serves as both a biologically active molecule and a valuable structural scaffold for the development of more complex therapeutic agents.[1] Its derivatives have shown promise in several key areas of drug discovery.
-
Oncology: Derivatives of aminopyrazoles have demonstrated significant anticancer activity. One key mechanism is the inhibition of tubulin polymerization, a process essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[1]
-
Inflammatory Diseases: Certain compounds within this class have been shown to inhibit critical inflammatory pathways, indicating their potential as a foundation for developing new anti-inflammatory drugs.[1]
-
Medicinal Chemistry Scaffold: The pyrazole core is a "privileged scaffold" in medicinal chemistry. The amino group at the C5 position is highly nucleophilic, making it a reactive handle for a wide range of chemical modifications, including condensation and cyclization reactions.[1] This allows chemists to systematically build libraries of diverse compounds to screen for various biological activities, such as analgesic or anticonvulsant properties.[1]
Caption: Fig 2. Role as a Scaffold in Drug Discovery.
Representative Experimental Protocol: In Vitro Tubulin Polymerization Assay
Given the reported activity of aminopyrazole derivatives as tubulin polymerization inhibitors, a common and critical experiment is the in vitro polymerization assay.[1] This protocol is a representative example of how one would test CAS 30823-52-0 or its derivatives for this specific mechanism of action.
Principle: This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules. An increase in absorbance (turbidity) at 340 nm is directly proportional to the extent of microtubule formation. Inhibitors will slow or prevent this increase in absorbance.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (Guanosine triphosphate) solution: 10 mM in G-PEM buffer
-
Glycerol
-
Test Compound (CAS 30823-52-0) dissolved in DMSO
-
Positive Control: Paclitaxel (promoter) or Nocodazole (inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Methodology:
-
Reagent Preparation:
-
Causality: Tubulin is temperature-sensitive; all reagents and materials must be pre-chilled to 4°C to prevent premature polymerization.
-
Prepare a 4 mg/mL tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer. Keep on ice.
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
-
Assay Plate Setup:
-
Causality: A 96-well plate allows for high-throughput screening of multiple concentrations simultaneously.
-
On a pre-chilled 96-well plate, add the following to designated wells:
-
Blank: G-PEM buffer only.
-
Negative Control: Tubulin solution + DMSO (vehicle).
-
Positive Control: Tubulin solution + Paclitaxel or Nocodazole.
-
Test Wells: Tubulin solution + serial dilutions of the test compound.
-
-
-
Initiation of Polymerization:
-
Causality: Polymerization is initiated by raising the temperature to 37°C and adding GTP, which is required for tubulin subunit addition.
-
To all wells except the blank, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Causality: Kinetic reading tracks the polymerization process over time.
-
Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
Plot absorbance (A₃₄₀) versus time for each concentration.
-
Compare the polymerization curves of the test compound to the negative control. Inhibition is indicated by a lower rate of absorbance increase and a lower final plateau.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% relative to the control.
-
Sourcing and Procurement
CAS 30823-52-0 is available from various chemical suppliers, typically for research and development purposes. Purity and quantity should be verified with the specific supplier.
| Supplier | Website | Notes |
| Smolecule | --INVALID-LINK-- | Lists the compound with detailed properties[1] |
| Oakwood Products, Inc. | --INVALID-LINK-- | Available via distributors like Neta Scientific[4] |
| Chem-Impex | --INVALID-LINK-- | General supplier of building blocks |
| BLD Pharm | --INVALID-LINK-- | Supplier of various organic intermediates |
Safety and Handling
A specific, verified Safety Data Sheet (SDS) for this compound (CAS 30823-52-0) was not available through the search. Therefore, this compound must be handled with care, assuming it is hazardous until proven otherwise. The following guidance is based on general principles for handling aromatic amines and heterocyclic compounds.[5]
-
GHS Hazard Classification (Assumed):
-
Skin Irritant (Category 2)
-
Serious Eye Irritant (Category 2A)
-
May cause respiratory irritation (STOT SE 3)
-
Acute toxicity (Oral, Dermal, Inhalation) - Category 4 (Harmful)
-
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere if possible.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Crucial Note: Always obtain and review the supplier-specific SDS before any handling, storage, or disposal of this chemical.
References
Spectroscopic Characterization of 1-Methyl-4-phenyl-5-aminopyrazole: A Technical Guide
Introduction
1-Methyl-4-phenyl-5-aminopyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, offering both predicted data and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing the necessary information to identify and verify this molecule with confidence.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on established principles of spectroscopy and analysis of its chemical structure. These predictions serve as a benchmark for the verification of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.35 | m | 5H | Phenyl-H |
| 7.28 | s | 1H | Pyrazole-H (C3-H) |
| 3.65 | s | 3H | N-CH₃ |
| 3.50 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C5-NH₂ |
| 140.0 | C4-Ph |
| 134.0 | Phenyl C (quaternary) |
| 129.0 | Phenyl CH |
| 128.5 | Phenyl CH |
| 127.0 | Phenyl CH |
| 125.0 | C3 |
| 110.0 | C4 |
| 35.0 | N-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | C=C stretch (aromatic and pyrazole) |
| 1550 - 1450 | Medium | N-H bend |
| 1400 - 1300 | Medium | C-N stretch |
| 770 - 730 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
| 700 - 680 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation Pathway |
| 173.10 | [M]⁺ | Molecular Ion |
| 158.08 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 145.08 | [M - N₂]⁺ | Loss of a nitrogen molecule from the pyrazole ring |
| 117.07 | [M - C₂H₄N₂]⁺ | Cleavage of the pyrazole ring |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The causality behind the experimental choices in NMR is to obtain high-resolution spectra with good signal-to-noise, allowing for unambiguous assignment of all proton and carbon signals.
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1]
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. The lock system uses the deuterium signal to maintain a stable magnetic field during the experiment.
-
Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharper spectral lines.
-
Tune and match the NMR probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure efficient transfer of radiofrequency power.
-
Acquire the ¹H NMR spectrum. A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to convert the time-domain data into the frequency-domain spectra.
-
Perform phase correction to ensure all peaks have the correct absorptive Lorentzian shape.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Infrared (IR) Spectroscopy
The choice of Attenuated Total Reflectance (ATR) for IR spectroscopy is based on its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples.
Caption: Workflow for FTIR-ATR data acquisition.
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.
-
Clean the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol. Allow the crystal to dry completely.
-
-
Background Collection:
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal and the press arm thoroughly with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is chosen as the ionization method due to its soft ionization nature, which is well-suited for polar, non-volatile small molecules like this compound, and typically produces a prominent protonated molecular ion.
Caption: Workflow for LC-MS data acquisition.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of about 1 µg/mL. This low concentration is necessary to avoid saturating the detector.[4]
-
-
Liquid Chromatography (LC) Setup:
-
Use a suitable C18 reversed-phase column.
-
Prepare the mobile phases. A typical gradient elution for a compound of this polarity would be:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
The formic acid is added to improve the ionization efficiency in positive ion mode.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Mass Spectrometry (MS) Setup:
-
Set the mass spectrometer to operate in positive ion electrospray ionization (ESI) mode.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the analyte.
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample solution into the LC-MS system.
-
Run the LC gradient to separate the analyte from any impurities.
-
The mass spectrometer will continuously acquire mass spectra as the analyte elutes from the column.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak ([M+H]⁺ at m/z 174.10) and any significant fragment ions.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
References
Navigating the Synthesis and Handling of Aminopyrazole Compounds: A Technical Guide to Safety and Precaution
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] As research and development in this area intensifies, a deep understanding of the safety and handling precautions associated with these compounds is paramount. This guide provides a comprehensive overview of the potential hazards of aminopyrazole compounds and outlines detailed protocols to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the Aminopyrazole Moiety
Aminopyrazole derivatives can present a range of hazards, primarily related to their reactivity and physiological effects. A thorough risk assessment is the foundational step before any experimental work commences.
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Many aminopyrazole compounds are classified as irritants and can cause serious eye irritation or even severe skin burns and eye damage.[2][3][4] This is due to their chemical nature, which can disrupt biological tissues upon contact.
-
Acute Oral Toxicity: Some aminopyrazoles are harmful if swallowed, potentially causing burns to the upper digestive and respiratory tracts.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory system irritation.[5][6]
-
Skin Sensitization: Prolonged or repeated contact may cause an allergic skin reaction in some individuals.[4]
-
Reactivity: Aminopyrazoles can be sensitive to air, light, and heat, and may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Hazard Classification Summary:
| Hazard Classification | Description | Representative Compound Example |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed. | 3-Aminopyrazole[4] |
| Skin Corrosion/Irritation, Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation. | 3-Aminopyrazole[2][4] |
| Serious Eye Damage/Eye Irritation, Category 1/2 | Causes serious eye damage or causes serious eye irritation. | 3-Aminopyrazole[2][4] |
| Skin Sensitization, Category 1 | May cause an allergic skin reaction. | 3-Aminopyrazole[4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | 3-Aminopyrazole[4][6] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
To mitigate the identified risks, a combination of engineering controls and appropriate personal protective equipment is essential.
Engineering Controls:
-
Chemical Fume Hood: All handling of aminopyrazole compounds, especially solids that can form dusts, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[5]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[4][5][7]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific compound and experimental procedure.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[5] The choice of glove material should be guided by the specific solvents being used. Regularly inspect gloves for any signs of degradation or perforation.
-
Lab Coat/Protective Clothing: A flame-resistant lab coat is standard. For procedures with a higher risk of splashes, chemical-resistant coveralls may be necessary.[5][8]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[4][5]
Caption: Workflow for implementing engineering controls and PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of aminopyrazole compounds.
Handling:
-
Avoid Dust Formation: Minimize the generation of dust when handling solid compounds.[4][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where these chemicals are used.[4]
-
Inert Atmosphere: For air-sensitive compounds, handle under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Light Protection: Store and handle light-sensitive compounds in amber vials or protect them from light.[2][4]
Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Refrigeration: For some aminopyrazoles, refrigeration is recommended for long-term stability.[2][4]
-
Segregation: Store separately from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4]
Emergency Procedures: Preparedness and Response
Prompt and correct action during an emergency can significantly mitigate potential harm.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists or develops.[2] |
| Inhalation | Move the person to fresh air.[5][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[4] |
Accidental Release Measures (Spills):
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Caption: Step-by-step workflow for responding to a spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][4][5]
-
Special Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Waste Disposal
All waste containing aminopyrazole compounds must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[10]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][10] Under no circumstances should aminopyrazole waste be discharged into drains or regular trash.[10]
Conclusion
The diverse biological activities of aminopyrazole compounds underscore their importance in drug discovery and development. By fostering a culture of safety and adhering to the detailed precautions outlined in this guide, researchers can confidently and responsibly explore the potential of this valuable chemical class. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the bedrock of innovative and successful scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. cpachem.com [cpachem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-Methyl-4-phenyl-5-aminopyrazole: A Detailed Protocol for Researchers
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 5-aminopyrazoles are particularly valuable as versatile intermediates for the synthesis of more complex heterocyclic systems, including kinase inhibitors and other therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-phenyl-5-aminopyrazole, a key building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the underlying chemical principles and safety considerations.
Scientific Background and Reaction Mechanism
The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This reaction proceeds through a well-established two-step mechanism:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group. This cyclization step, often facilitated by heating, leads to the formation of the stable five-membered aromatic pyrazole ring.
The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are key to the successful synthesis of the desired isomer.
Visualizing the Synthesis
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Benzoylacetonitrile | ≥98% | Sigma-Aldrich | 614-16-4 | Corrosive, handle with care. |
| Methylhydrazine | ≥98% | Sigma-Aldrich | 60-34-4 | Toxic and flammable, handle in a fume hood. |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |
| Hexane | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Sodium Sulfate | Anhydrous | Fisher Scientific | 7757-82-6 | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |
Detailed Experimental Protocol
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Methylhydrazine is toxic and flammable and should be handled with extreme care.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile (1.45 g, 10 mmol).
-
Dissolve the benzoylacetonitrile in 30 mL of anhydrous ethanol.
-
-
Addition of Methylhydrazine:
-
While stirring the solution, carefully add methylhydrazine (0.55 mL, 10.5 mmol, 1.05 equivalents) dropwise using a syringe. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the benzoylacetonitrile spot and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
-
-
Characterization:
-
The final product, this compound, should be a solid.
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.21 g/mol [2]
-
Appearance: Off-white to light yellow solid.
-
Expected ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 7.20 (s, 1H, pyrazole C3-H), 3.80 (br s, 2H, -NH₂), 3.65 (s, 3H, N-CH₃).
-
Expected ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 148.5, 142.0, 135.5, 129.0, 128.5, 127.0, 115.0, 35.0.
-
Note: Actual NMR shifts may vary slightly depending on the solvent and instrument.
-
Trustworthiness and Self-Validation
The success of this synthesis can be validated at several stages. The TLC monitoring provides a real-time assessment of the reaction's progress. After work-up and purification, the identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The obtained data should be compared with literature values for this compound or closely related analogs.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and execution of this important chemical transformation.
References
Application Notes & Protocols: Leveraging 1-Methyl-4-phenyl-5-aminopyrazole in Anticancer Drug Discovery
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] In oncology, pyrazole derivatives have demonstrated remarkable versatility, acting on a wide array of biological targets to elicit potent anticancer effects.[3][4][5] These compounds are known to function as inhibitors of critical cellular regulators like protein kinases (e.g., CDKs, EGFR, VEGFR), tubulin polymerization, and DNA replication, making them a focal point for the development of novel targeted therapies.[3][5][6]
This guide introduces 1-Methyl-4-phenyl-5-aminopyrazole , a representative member of the 5-aminopyrazole class, as a model compound for anticancer drug discovery.[7][8] While this specific molecule serves as our lead candidate for methodological illustration, the principles, workflows, and protocols detailed herein are broadly applicable to the screening and characterization of other novel pyrazole-based compounds. We will provide a comprehensive framework, from initial cytotoxicity screening to elucidating the mechanism of action, designed for researchers, scientists, and drug development professionals aiming to identify and advance promising anticancer agents.
Section 1: The Strategic Workflow for In Vitro Evaluation
A systematic, multi-tiered approach is essential for efficiently evaluating a novel compound's anticancer potential. This workflow ensures that resources are focused on candidates with the most promising activity and desirable mechanisms of action. The process begins with broad cytotoxicity screening across a panel of cancer cell lines, followed by more focused assays to determine the mode of cell death and identify specific molecular targets.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key assays outlined in the screening workflow. Each protocol is designed with internal controls to ensure data integrity and reproducibility.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).[11]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Scientist's Note: It is crucial to ensure that the initial cell seeding density results in sub-confluent cells at the end of the assay, as confluent cells can show altered sensitivity to drugs.[12]
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[11]
Materials:
-
Cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include vehicle-treated (negative) and Doxorubicin-treated (positive) controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. The typical cell density is ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Analysis:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells The percentage of apoptotic cells is the sum of cells in Q2 and Q4.
-
Protocol 3: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
Principle: Since many pyrazole derivatives are kinase inhibitors, assessing the compound's effect on kinase activity is a logical next step.[13][14] The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP generated and thus inversely proportional to the kinase inhibition by the test compound.[15]
Materials:
-
Recombinant kinases of interest (e.g., CDK2/Cyclin A, EGFR, VEGFR2)
-
Substrate for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. The final ATP concentration should be near the Kₘ for the specific kinase to ensure sensitivity.[15]
-
Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Luminescence Measurement: Incubate for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Section 3: Data Presentation and Interpretation
Clear and structured data presentation is vital for comparing the efficacy of different compounds and for making informed decisions about lead candidate progression.
Table 1: Example Cytotoxicity Data for this compound
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | Experimental Value | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.8 ± 0.5 |
Note: Control IC₅₀ values are illustrative and should be determined experimentally.
Table 2: Example Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Staurosporine (Control) |
|---|---|---|
| CDK2/Cyclin A | Experimental Value | 2.5 |
| EGFR | Experimental Value | 5.0 |
| VEGFR2 | Experimental Value | 3.8 |
| p38α | Experimental Value | 15.0 |
Note: Control IC₅₀ values are illustrative and should be determined experimentally.
Section 4: Key Signaling Pathways Targeted by Pyrazole Derivatives
Understanding the underlying molecular pathways is crucial for rational drug design. Pyrazole scaffolds are frequently found in inhibitors of pathways that control cell cycle progression and proliferation.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are essential for cell cycle progression. Their inhibition by pyrazole compounds can lead to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[13]
Receptor Tyrosine Kinase (RTK) Signaling
Many pyrazole compounds inhibit RTKs like EGFR and VEGFR, which are critical for cancer cell growth, survival, and angiogenesis.[3][14] Inhibition of these kinases blocks downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fused Pyrazoloazines
Introduction: The Significance of Fused Pyrazoloazines in Modern Chemistry
Fused pyrazoloazines represent a prominent class of nitrogen-rich heterocyclic compounds that have garnered immense interest from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Their structural resemblance to endogenous purine bases allows them to act as effective bioisosteres, leading to a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] Several commercially successful drugs, such as sildenafil and zaleplon, feature a fused pyrazole core, underscoring the therapeutic potential of this scaffold.[1]
The development of efficient and versatile synthetic routes to access these complex molecular architectures is a cornerstone of contemporary organic synthesis. This guide provides an in-depth exploration of key experimental procedures for the synthesis of various fused pyrazoloazine systems, with a focus on explaining the underlying principles and practical considerations for each protocol.
I. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a widely studied class of fused pyrazoloazines due to their significant biological activities, particularly as kinase inhibitors in cancer therapy.[3] The most common and robust method for their synthesis involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.
Expertise & Experience: Rationale Behind the Cyclocondensation Approach
The cyclocondensation reaction between a 1,3-bisnucleophilic system (the 5-aminopyrazole) and a 1,3-biselectrophilic compound is a highly effective strategy for constructing the fused pyrimidine ring.[4] The regioselectivity of this reaction is a critical aspect, which can often be controlled by the nature of the substituents on both reactants and the reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool for this transformation, significantly reducing reaction times and often improving yields by providing rapid and uniform heating.[3][5]
Experimental Workflow: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: Workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Detailed Protocol: Microwave-Assisted Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol is adapted from a solvent- and catalyst-free method that demonstrates high efficiency and excellent yields.[5]
Materials:
-
Appropriately substituted β-enaminone (1.0 mmol)
-
Substituted 5-aminopyrazole (1.0 mmol)
-
Microwave reactor vial (2-5 mL capacity) with a stir bar
-
Ethanol
-
Deionized water
Procedure:
-
To a dry microwave reactor vial, add the β-enaminone (1.0 mmol) and the 5-aminopyrazole (1.0 mmol).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at 180 °C for 2 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Add a mixture of ethanol and water to the vial to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Dry the purified 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidine product under vacuum.
II. Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and compounds with affinity for β-amyloid plaques.[6][7][8] A variety of synthetic strategies have been developed, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.[9][10]
Expertise & Experience: The Power of Multicomponent Reactions
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials.[11][12] This approach is particularly well-suited for creating libraries of compounds for drug discovery. The use of microwave irradiation in MCRs can further enhance reaction rates and yields, making it a green and efficient synthetic methodology.[12]
Reaction Scheme: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Multicomponent approach for the synthesis of pyrazolo[3,4-b]pyridines.
Detailed Protocol: Microwave-Assisted, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines in Water
This protocol is based on an environmentally friendly method that utilizes water as the solvent and a simple base as the catalyst.[12]
Materials:
-
1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethyl 2-cyanoacetate (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (as catalyst)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), the substituted benzaldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), and a catalytic amount of K₂CO₃ in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 40 °C) for a short duration (e.g., 20 minutes), as optimized for the specific substrates.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the aqueous solution and can be collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.
III. Synthesis of Pyrazolo[1,5-a][7][14][15]triazines
Pyrazolo[1,5-a][6][13][14]triazines are of considerable interest as bioisosteric substitutes for purines and have been explored for various therapeutic applications.[13] One-pot, sequential reactions under microwave irradiation offer a sustainable and efficient route to these nitrogen-rich heterocycles, avoiding the tedious work-up and purification of intermediates.[13]
Expertise & Experience: Advantages of Sequential One-Pot Microwave Synthesis
This approach combines the benefits of microwave heating with the efficiency of a one-pot procedure.[13] By performing multiple reaction steps in the same vessel without isolating intermediates, this method saves time, reduces solvent waste, and can lead to higher overall yields.[13] The sequential addition of reagents allows for precise control over the reaction pathway.
Detailed Protocol: Sequential One-Pot, Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][7][14][15]triazin-4(3H)-ones
This protocol is derived from a study demonstrating a convenient and sustainable synthesis of C8-functionalized pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones.[13]
Materials:
-
Substituted 5-aminopyrazole (1.0 equiv.)
-
Ethoxycarbonyl isothiocyanate (1.0 equiv.)
-
Dry Tetrahydrofuran (THF)
-
2N Sodium hydroxide (NaOH) solution (2.0 equiv.)
-
Methyl iodide (MeI) (1.0 equiv.)
-
Microwave reactor vial
Procedure:
-
In a microwave vial, dissolve the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).
-
Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.
-
After the addition is complete, stir the mixture for 2 minutes at room temperature.
-
Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.
-
Cool the vial, then add 2N NaOH solution (2.0 equiv.).
-
Reseal the vial and irradiate at 80 °C for 3 minutes.
-
After cooling, add methyl iodide (1.0 equiv.).
-
The subsequent reaction conditions for the S-methylation step should be optimized based on the specific substrate. The original paper does not specify the conditions for this final step in the one-pot procedure, but it would typically involve stirring at room temperature or gentle heating.
-
After the reaction is complete, perform an appropriate aqueous work-up and purify the product by recrystallization or column chromatography.
IV. Comparative Analysis of Synthetic Methodologies
| Fused Pyrazoloazine System | Synthetic Strategy | Key Features | Typical Yields | Typical Reaction Times | Reference |
| Pyrazolo[1,5-a]pyrimidines | Microwave-Assisted Cyclocondensation | Solvent- and catalyst-free, high yields | 88-97% | 2 minutes | [5] |
| Pyrazolo[3,4-b]pyridines | Microwave-Assisted Multicomponent Reaction | Green (water as solvent), one-pot | Up to 89% | 20 minutes | [12] |
| Pyrazolo[1,5-a][6][13][14]triazines | Sequential One-Pot Microwave Synthesis | Avoids intermediate purification, sustainable | Not specified for one-pot | < 10 minutes total irradiation | [13] |
| Pyrazolo[3,4-d]pyridazines | Oxidative Cyclization | Access to N,N'-dioxide derivatives | Good to high yields | Not specified | [14] |
V. Conclusion and Future Perspectives
The synthesis of fused pyrazoloazines is a dynamic and evolving field of research. The methodologies presented in this guide highlight the power of modern synthetic techniques, such as microwave-assisted synthesis and multicomponent reactions, to construct these valuable heterocyclic scaffolds with high efficiency and in an environmentally conscious manner. The continued development of novel synthetic strategies, including flow chemistry and new catalytic systems, will undoubtedly lead to even more versatile and sustainable routes to this important class of compounds, further fueling their exploration in drug discovery and materials science.[15]
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mathnet.ru [mathnet.ru]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Methyl-4-phenyl-5-aminopyrazole in Agrochemical Research
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous commercial fungicides, insecticides, and herbicides.[1][2] Its inherent biological activity and synthetic versatility make it a privileged structure for the discovery of novel crop protection agents.[1][2] This document provides a comprehensive technical guide for researchers on the potential application of a specific derivative, 1-Methyl-4-phenyl-5-aminopyrazole , in agrochemical research. We present a robust, field-proven synthetic protocol for this compound and detail a suite of standardized bioassay protocols for evaluating its fungicidal, insecticidal, and herbicidal potential. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Rationale for Investigating this compound
The aminopyrazole moiety is a highly versatile building block in medicinal and agrochemical chemistry.[1][2] The presence of a free amino group at the 5-position, adjacent to a substituted nitrogen at the 1-position, offers multiple points for further chemical elaboration, allowing for the creation of diverse chemical libraries. Specifically, 5-aminopyrazoles are key intermediates in the synthesis of fused heterocyclic systems with demonstrated biological activities.
The target molecule, this compound, combines several structural features of interest:
-
1-Methyl Group: A small alkyl substituent on the pyrazole nitrogen can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for agrochemical performance.
-
4-Phenyl Group: The phenyl ring at the 4-position provides a large, hydrophobic substituent that can be crucial for binding to target enzymes or receptors. This ring can also be further functionalized to fine-tune activity.
-
5-Amino Group: This functional group is a key synthetic handle and can also participate in hydrogen bonding interactions within a biological target site.
Given the established success of pyrazole-containing compounds in agriculture, this specific, relatively unexplored derivative represents a logical target for synthesis and screening to identify novel agrochemical leads.
Synthesis of this compound
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[1] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the stable pyrazole ring.
For the synthesis of this compound, the logical precursors are α-phenyl-α-cyanoacetone (a β-ketonitrile) and methylhydrazine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of this compound
Causality: This two-step, one-pot protocol first generates the β-ketonitrile intermediate via a Claisen condensation between phenylacetonitrile and ethyl acetate. Without isolating the intermediate, the reaction environment is then modified for the subsequent condensation and cyclization with methylhydrazine. Using a strong base like sodium ethoxide is critical for deprotonating the α-carbon of phenylacetonitrile, initiating the condensation. The final cyclization is typically favored by heating in a protic solvent like ethanol.
Materials:
-
Phenylacetonitrile
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Methylhydrazine
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
Step 1: Formation of β-Ketonitrile Intermediate.
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL).
-
To this solution, add a mixture of phenylacetonitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise over 30 minutes with stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The formation of the sodium salt of the β-ketonitrile may be observed as a precipitate.
-
Cool the reaction mixture to room temperature.
-
-
Step 2: Cyclization to form this compound.
-
To the cooled mixture from Step 1, add methylhydrazine (1.1 equivalents) dropwise. Caution: Methylhydrazine is toxic and volatile; handle in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Step 3: Work-up and Purification.
-
Resuspend the residue in water (100 mL) and carefully neutralize with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to afford this compound as a crystalline solid.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
-
Agrochemical Screening Protocols
The following protocols are designed as a primary screening platform to evaluate the potential of this compound across three major agrochemical application areas.
Fungicidal Activity Screening
Rationale: Many pyrazole-based fungicides act by inhibiting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain. This protocol uses an in vitro mycelial growth inhibition assay, a standard and robust method for the primary evaluation of fungicidal compounds.[3][4][5] It provides a quantitative measure of efficacy (EC₅₀) against a panel of economically important plant pathogenic fungi.
Experimental Workflow Diagram
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Materials:
-
This compound
-
Commercial fungicide standard (e.g., Azoxystrobin)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
Procedure:
-
Prepare Stock Solution: Dissolve this compound and the standard fungicide in DMSO to a concentration of 10,000 ppm (10 mg/mL).
-
Prepare Amended Media: Autoclave PDA and cool to 50-55°C in a water bath. Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 1, 0.1 ppm). Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including the control. Prepare a DMSO-only control.
-
Pour Plates: Swirl the amended PDA flasks to ensure homogeneity and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture and place one plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Plot the % inhibition against the log of the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition) using probit analysis or non-linear regression.
Hypothetical Data Presentation:
| Compound | Botrytis cinerea EC₅₀ (ppm) | Rhizoctonia solani EC₅₀ (ppm) | Fusarium graminearum EC₅₀ (ppm) |
| This compound | 15.2 | >100 | 45.8 |
| Azoxystrobin (Standard) | 0.8 | 2.5 | 1.2 |
Insecticidal Activity Screening
Rationale: Pyrazole insecticides often target the nervous system, for example, by acting as GABA receptor antagonists.[2] A primary screen should evaluate both contact and systemic/ingestion activity. This section details a contact vial bioassay for rapid screening and a diet incorporation assay for ingestion activity against a key lepidopteran pest.[6][7][8]
Materials:
-
This compound
-
Commercial insecticide standard (e.g., Fipronil)
-
Acetone
-
Glass scintillation vials (20 mL)
-
Test insects (e.g., adult houseflies, Musca domestica, or fruit flies, Drosophila melanogaster)
Procedure:
-
Prepare Dosing Solutions: Prepare serial dilutions of the test compound and standard in acetone (e.g., 100, 10, 1, 0.1 µg/mL).
-
Coat Vials: Add 1 mL of each solution to a glass vial. Cap and roll the vial on its side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare an acetone-only control.
-
Introduce Insects: Introduce 10-20 adult insects into each vial and secure the opening with a cotton ball or fine mesh.
-
Incubation: Hold the vials at room temperature (~25°C) with a standard photoperiod.
-
Data Collection: Assess insect mortality or knockdown at various time points (e.g., 4, 8, 24 hours). An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
LC₅₀ Determination: Use the 24-hour mortality data to calculate the LC₅₀ value (the concentration that kills 50% of the test population) using probit analysis.
Hypothetical Data Presentation:
| Compound | Musca domestica 24-hr LC₅₀ (µ g/vial ) |
| This compound | 5.6 |
| Fipronil (Standard) | 0.9 |
Materials:
-
Test compound and standard
-
Artificial insect diet (species-specific, e.g., for Spodoptera exigua, beet armyworm)
-
Test insects (e.g., 2nd instar larvae of S. exigua)
-
Multi-well bioassay trays
Procedure:
-
Prepare Dosing Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or acetone).
-
Amend Diet: While the artificial diet is still liquid (~50°C), add the dosing solutions to achieve the desired final concentrations. Mix thoroughly.
-
Dispense Diet: Dispense the treated diet into the wells of the bioassay trays and allow it to solidify.
-
Infest: Place one larva into each well.
-
Incubation: Seal the trays and incubate at 25-27°C.
-
Data Collection: Assess larval mortality after 5-7 days.
-
LC₅₀ Determination: Calculate the LC₅₀ (concentration in diet) that causes 50% mortality.
Herbicidal Activity Screening
Rationale: Herbicidal screening requires whole-plant assays to account for crucial factors like uptake (root or foliar), translocation, and metabolism.[9] This protocol describes a tiered primary screen to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weed species.[10][11]
Experimental Workflow Diagram
Caption: Workflow for pre- and post-emergence herbicidal screening.
Materials:
-
This compound
-
Commercial herbicide standard (e.g., Glyphosate for post-emergence, Atrazine for pre-emergence)
-
Pots filled with standard potting mix
-
Seeds of test species (e.g., Monocot: Avena fatua (wild oat); Dicot: Amaranthus retroflexus (redroot pigweed))
-
Track sprayer for uniform application
-
Greenhouse facilities
Procedure:
-
Planting:
-
Pre-emergence: Fill pots with soil, sow seeds of each species at the appropriate depth, and cover lightly.
-
Post-emergence: Sow seeds and grow plants in the greenhouse until they reach the 2-3 true leaf stage.
-
-
Compound Application:
-
Prepare a formulation of the test compound and standards (e.g., as an emulsifiable concentrate or wettable powder) at a high screening rate (e.g., 2000 g a.i./ha).
-
Pre-emergence: Use a track sprayer to apply the formulation uniformly to the soil surface of the newly planted pots.
-
Post-emergence: Use the track sprayer to apply the formulation uniformly to the foliage of the young plants.
-
Include untreated and solvent-only controls.
-
-
Growth and Evaluation:
-
Move all pots to a greenhouse and maintain under optimal conditions for growth.
-
After 21 days, visually assess the plants for phytotoxicity (injury) on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death.
-
Hypothetical Data Presentation:
| Compound (at 2000 g/ha) | Application | Avena fatua (% Injury) | Amaranthus retroflexus (% Injury) |
| This compound | Pre-emergence | 10 | 75 |
| This compound | Post-emergence | 5 | 20 |
| Atrazine (Standard) | Pre-emergence | 80 | 95 |
| Glyphosate (Standard) | Post-emergence | 100 | 100 |
Conclusion and Future Directions
These application notes provide a foundational framework for the synthesis and initial agrochemical evaluation of this compound. The provided protocols are robust, well-established methods for primary screening. Based on the hypothetical data presented, the compound shows moderate pre-emergence herbicidal activity against dicot weeds and some contact insecticidal activity. Further research should focus on structure-activity relationship (SAR) studies. The 5-amino group serves as an excellent point for derivatization (e.g., acylation, formation of ureas or thioureas) to potentially enhance biological activity and modulate physicochemical properties for improved uptake and translocation. Any promising leads from this primary screen would require progression to secondary screens, including dose-response studies on a wider range of target species and initial toxicology assessments.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | MDPI [mdpi.com]
- 5. ifyber.com [ifyber.com]
- 6. journals.rdagriculture.in [journals.rdagriculture.in]
- 7. entomoljournal.com [entomoljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 1-Methyl-4-phenyl-5-aminopyrazole Derivatives
Introduction
The 1-methyl-4-phenyl-5-aminopyrazole core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthetic versatility of the 5-amino group allows for a diverse range of chemical transformations, leading to the generation of novel molecular entities with tailored properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established and innovative methods for preparing derivatives of this compound. The protocols detailed herein are designed to be reproducible and are accompanied by mechanistic insights to facilitate experimental design and troubleshooting.
The primary reactive center for derivatization on the this compound scaffold is the exocyclic amino group at the C5 position. This nucleophilic amine readily participates in a variety of reactions, including acylation, alkylation, and diazotization, paving the way for the synthesis of a vast library of derivatives. Furthermore, the pyrazole ring itself can undergo cyclization reactions with suitable reagents to form fused heterocyclic systems of significant therapeutic interest, such as pyrazolo[3,4-d]pyrimidines.[2][3][4][5][6]
This guide will systematically explore these key derivatization strategies, providing detailed, step-by-step protocols, mechanistic diagrams, and comparative data to aid in the selection of the most appropriate synthetic route for a given target molecule.
I. Acylation of the 5-Amino Group
Acylation of the 5-amino group of this compound is a fundamental transformation for introducing a variety of functional groups, including amides, carbamates, and ureas. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.
A. Synthesis of N-(1-methyl-4-phenyl-1H-pyrazol-5-yl)amides
The reaction of the 5-aminopyrazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base is a straightforward and high-yielding method for the synthesis of the corresponding amides.
Reaction Scheme:
Figure 1. General scheme for the acylation of this compound.
Protocol 1: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq).
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 | 95 |
| Benzoyl Chloride | Triethylamine | THF | 4 | 92 |
| Acetic Anhydride | Pyridine | Dioxane | 3 | 98 |
Table 1. Representative examples of N-acylation reactions.
Causality and Experimental Choices: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the acylating agent.[7] The base is necessary to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture during the addition of the acylating agent helps to control the exothermic reaction and minimize side product formation.
II. Alkylation of the 5-Amino Group
N-alkylation of the 5-amino group introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled approach for mono-alkylation.
A. Reductive Amination with Aldehydes and Ketones
This method involves the initial formation of an imine intermediate by reacting the 5-aminopyrazole with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
Reaction Workflow:
Figure 2. Workflow for the reductive amination of this compound.
Protocol 2: Reductive Amination
-
Mixture Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours.
-
Work-up: Quench the reaction carefully with water. If necessary, adjust the pH to basic with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 85 |
| Acetone | NaBH₄ | Methanol | 78 |
| Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | 82 |
Table 2. Examples of reductive amination reactions.
Expert Insights: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is often preferred for reductive aminations as it does not reduce the starting aldehyde or ketone. The choice of solvent is also critical; protic solvents like methanol can participate in the reaction and should be used with caution, especially with NaBH₄.
III. Diazotization and Subsequent Coupling Reactions
The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities at the C5 position through coupling reactions.
A. Synthesis of Azo Derivatives
Diazotization of this compound followed by coupling with electron-rich aromatic compounds such as phenols or anilines yields brightly colored azo compounds.
Mechanism Overview:
Figure 3. Pathway for the synthesis of azo derivatives via diazotization.
Protocol 3: Synthesis of Azo Dyes
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[8][9][10]
-
Coupling: In a separate flask, dissolve the coupling partner (e.g., phenol, β-naphthol, or N,N-dimethylaniline) (1.0 eq) in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide or in a suitable acidic medium.
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining a low temperature.
-
Precipitation and Isolation: The azo dye will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Coupling Partner | Coupling Conditions | Product Color |
| Phenol | Aqueous NaOH | Orange-Red |
| β-Naphthol | Aqueous NaOH | Deep Red |
| N,N-Dimethylaniline | Acetic Acid | Yellow |
Table 3. Examples of azo coupling reactions.
Trustworthiness of the Protocol: The stability of the diazonium salt is critical for the success of this reaction. It is imperative to maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps to prevent decomposition of the diazonium salt.[10] The pH of the coupling reaction is also crucial; coupling with phenols is typically carried out under basic conditions, while coupling with anilines is performed in acidic to neutral media.
IV. Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyrimidines
5-Aminopyrazoles are key precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of pharmacological activities.[6]
A. One-Flask Synthesis from 5-Aminopyrazoles
A particularly efficient method involves a one-flask reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like PBr₃, followed by heterocyclization.[2][3]
Synthetic Strategy:
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Methyl-4-phenyl-5-aminopyrazole in Kinase Inhibitor Screening
Introduction: The Expanding Role of Pyrazole Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
Within the vast chemical space explored for kinase inhibitor discovery, heterocyclic compounds, particularly those containing a pyrazole core, have emerged as a privileged scaffold.[1][2] The unique structural and electronic properties of the pyrazole ring allow for diverse interactions within the ATP-binding pocket of kinases.[2] Aminopyrazole derivatives, in particular, represent a versatile framework in drug discovery and have been extensively investigated for their therapeutic potential.[3][4][5] The amino group can act as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase, a common feature of many potent kinase inhibitors.[5] This document provides a detailed guide on the application of 1-Methyl-4-phenyl-5-aminopyrazole, a representative aminopyrazole, in kinase inhibitor screening campaigns.
Hypothesized Mechanism of Action and Scientific Rationale
While direct and extensive literature on the specific biological activity of this compound is not broadly available, its structural motifs suggest a plausible mechanism of action as a kinase inhibitor. The aminopyrazole core is a well-established pharmacophore in numerous kinase inhibitors.[3][6][7]
The proposed mechanism of action centers on the compound's ability to compete with ATP for binding to the kinase active site. Key structural features contributing to this are:
-
5-Amino Group: This group is positioned to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[5]
-
Pyrazole Core: The aromatic pyrazole ring can participate in hydrophobic and van der Waals interactions within the ATP-binding pocket.
-
1-Methyl Group: This substitution can influence the compound's solubility, cell permeability, and conformational rigidity, potentially enhancing its binding affinity and selectivity.
-
4-Phenyl Group: The phenyl ring can occupy the hydrophobic pocket of the kinase active site, contributing to the overall binding affinity and potentially influencing selectivity against different kinases.
The strategic placement of these functional groups makes this compound a compelling candidate for screening against a wide range of kinases.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for evaluating the inhibitory potential of this compound against a target kinase.
Caption: A generalized workflow for assessing the kinase inhibitory activity of a test compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the potency of this compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
I. Reagent and Stock Solution Preparation
-
Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store at -20°C.
-
-
Assay Buffer:
-
Prepare a buffer appropriate for the target kinase. A common starting point is:
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
1 mM EGTA
-
2 mM DTT
-
0.01% Tween-20
-
-
Filter sterilize and store at 4°C.
-
-
Kinase Solution:
-
Dilute the recombinant kinase to a working concentration (e.g., 2X the final assay concentration) in assay buffer. The optimal concentration should be determined empirically for each kinase.
-
-
Substrate/ATP Solution:
-
Prepare a solution containing the kinase-specific substrate and ATP at their desired concentrations (e.g., 2X the final assay concentration) in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
II. Assay Procedure
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM compound stock in DMSO to create a dose-response curve. A common starting range is 100 µM to 1 nM.
-
Transfer a small volume (e.g., 1 µL) of each diluted compound solution to the wells of a 384-well white, opaque assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).
-
-
Kinase Addition:
-
Add the prepared kinase solution to all wells except the positive control wells.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Reaction Initiation:
-
Add the Substrate/ATP solution to all wells to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or room temperature).
-
-
Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to all wells according to the manufacturer's instructions. This reagent will lyse the cells (if applicable) and measure the amount of remaining ATP via a luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
III. Data Analysis
-
Calculate Percent Inhibition:
-
Normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Generate IC50 Curves:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Quantitative Data: Representative IC50 Values for Pyrazole Derivatives
The following table summarizes representative IC50 values for various pyrazole-based kinase inhibitors from the literature to provide context for expected potencies.
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference |
| 3-Aminopyrazole Derivative | CDK1 | 1.52 - 2.38 µM | [2] |
| 1,3,4-Triarylpyrazole | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Broad activity at 100 µM | [8][9] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM | [10] |
| Imidazol-pyrazole Derivative | JAK2, JAK3, Aurora A, Aurora B | 0.057 - 0.939 µM | [11] |
| Phenylpyrazole Sulfonamide | G2019S-LRRK2 | 15 nM | [12] |
Signaling Pathway Context: Kinase Inhibition
The following diagram illustrates the general principle of competitive kinase inhibition at the cellular signaling level.
Caption: Competitive inhibition of a kinase by this compound, preventing substrate phosphorylation.
Conclusion and Future Directions
This compound represents a promising starting point for kinase inhibitor screening due to its structural similarity to known kinase-inhibiting scaffolds. The protocols and workflows detailed in this application note provide a robust framework for researchers to assess its inhibitory potential against a wide array of kinases. Further studies, including selectivity profiling across a panel of kinases and structure-activity relationship (SAR) analysis of related analogs, will be crucial in elucidating its specific molecular targets and advancing its potential as a lead compound in drug discovery programs.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-phenyl-5-aminopyrazole
Welcome to the technical support guide for the synthesis of 1-Methyl-4-phenyl-5-aminopyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your product yield and purity.
Introduction: The Synthetic Challenge
The synthesis of substituted 5-aminopyrazoles, such as this compound, is a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] The most versatile and common route involves the condensation of a β-ketonitrile with a substituted hydrazine.[1] For the target molecule, this typically involves the reaction between α-phenyl-α-formylacetonitrile (or a synthetic equivalent) and methylhydrazine.
While theoretically straightforward, the reaction is often plagued by issues such as low yields, competitive side reactions, and purification difficulties. This guide provides a logical framework for diagnosing and resolving these common experimental hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis. Each point follows a "Problem -> Probable Cause -> Recommended Solution" format, grounded in chemical principles.
Q1: My reaction yield is extremely low, and TLC/LC-MS analysis shows mostly unreacted starting materials.
-
Probable Cause 1: Insufficient Reaction Temperature or Time. The intramolecular cyclization step, which forms the pyrazole ring, is often the rate-limiting step and requires sufficient thermal energy.[3]
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Ensure the reaction is run for an adequate duration; some condensations may require refluxing for 12-24 hours.
-
-
Probable Cause 2: Inappropriate Solvent. Solvent polarity and boiling point are critical. A solvent that is too polar may solvate the reactants excessively, hindering their interaction. A solvent with a boiling point that is too low may not provide the necessary energy for the reaction to proceed to completion.
-
Solution: If using a low-boiling solvent like ethanol, consider switching to a higher-boiling alcohol like n-butanol or a non-protic solvent like toluene or DMF.[4] Toluene, in particular, can be effective, especially when using a Dean-Stark apparatus to remove water generated during the initial hydrazone formation.
-
-
Probable Cause 3: Catalyst/Acid-Base Issues. The initial condensation to form the hydrazone is often acid- or base-catalyzed. The subsequent cyclization can also be influenced by pH. Incorrect pH can stall the reaction.
-
Solution: If running under neutral conditions, consider adding a catalytic amount of a weak acid like acetic acid to promote hydrazone formation. Conversely, in some systems, a base like piperidine or triethylamine can facilitate the cyclization.[2] Perform small-scale trials to screen the optimal catalytic conditions.
-
Q2: I'm getting a good conversion of my starting materials, but the yield of the desired product is still low. My crude sample shows multiple spots on TLC.
-
Probable Cause 1: Formation of Regioisomers. The use of methylhydrazine introduces the possibility of forming two different regioisomers: this compound and 2-methyl-4-phenyl-3-aminopyrazole. The nucleophilic attack can occur from either nitrogen of the methylhydrazine. The selectivity is often governed by a complex interplay of steric and electronic factors.[5]
-
Solution: Modifying the reaction conditions can influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product. Switching from a protic solvent (ethanol) to an aprotic one (toluene, dioxane) can alter the transition state energies and improve the ratio. Basic conditions have been shown to revert regioselectivity in some pyrazole syntheses.[1] Careful characterization by 2D NMR (HMBC, NOESY) is essential to confirm the structure of the major product.
-
-
Probable Cause 2: Dimerization or Side Reactions. 5-Aminopyrazoles can sometimes undergo self-condensation or react with starting materials to form dimeric or other complex byproducts, especially at high temperatures or concentrations.[4]
-
Solution: Try lowering the reaction concentration by increasing the solvent volume. Additionally, adding one reactant dropwise to the other over an extended period, rather than mixing them all at once, can maintain a low concentration of the added reactant and minimize side reactions.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low yield issues.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism I should be aware of? A: The synthesis follows a two-step mechanism:
-
Condensation: The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the β-ketonitrile precursor, followed by dehydration to form a hydrazone intermediate.
-
Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This is followed by tautomerization to yield the aromatic 5-aminopyrazole ring.[1] Understanding this helps in diagnosing which step is failing.
Reaction Mechanism Diagram
Caption: General mechanism for 5-aminopyrazole synthesis.
Q: How critical is the purity of the starting materials? A: Extremely critical. Impurities in the β-ketonitrile precursor can lead to a host of side products that are often difficult to separate from the desired product. Likewise, using aged methylhydrazine that may have oxidized can significantly reduce yield. Always use freshly distilled or newly purchased reagents whenever possible.
Q: What is the best method for purifying the final product? A: The optimal method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and has good purity (>85%), recrystallization is often the most effective method for obtaining highly pure material. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes, toluene) is recommended to find the ideal system.
-
Column Chromatography: If the reaction produces a mixture of isomers or other byproducts with similar polarity, silica gel column chromatography is necessary. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically provide the best separation.
Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound
This protocol is based on the general condensation reaction widely cited for this class of compounds.[1][2]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-phenyl-α-formylacetonitrile (10.0 g, 1 eq).
-
Solvent Addition: Add ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst (Optional): Add glacial acetic acid (0.5 mL).
-
Reactant Addition: Slowly add methylhydrazine (1.1 eq) to the solution dropwise over 10 minutes at room temperature. The solution may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).
-
Cooldown: Once the reaction is complete (disappearance of the limiting starting material), remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification
-
Solvent Removal: Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (150 mL). Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a brine wash (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a solid. Record the final mass and calculate the yield.
Data Summary: Condition Optimization
The following table summarizes how reaction parameters can influence yield, based on principles observed in related pyrazole syntheses.[4] These should be used as a guide for your optimization experiments.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | Toluene | DMF | Toluene or DMF may increase yield by allowing higher reaction temperatures. |
| Temperature | 78 °C (Reflux) | 110 °C (Reflux) | 130 °C | Higher temperatures often increase reaction rate but may also promote side products. |
| Catalyst | Acetic Acid (cat.) | None | Na₂CO₃ (1.5 eq) | Base addition can alter regioselectivity and may improve yield in certain systems. |
| Typical Yield | 40-55% | 50-70% | 50-65% | Optimization can significantly improve upon the baseline yield. |
References
Technical Support Center: Purification of 1-Methyl-4-phenyl-5-aminopyrazole
Welcome to the technical support center for the purification of 1-Methyl-4-phenyl-5-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
-
Chemical Structure:
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.21 g/mol
This center is structured to address common challenges encountered during the purification of this compound, with a focus on two primary methods: Recrystallization and Column Chromatography .
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the careful selection of solvents and proper technique. Below are common issues and their solutions.
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating.
Answer: This indicates that the solvent is not polar enough or that the volume is insufficient.
-
Causality: For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If solubility is poor even when hot, the solvent is unsuitable.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small increments of the hot solvent until the compound dissolves. Be mindful not to add too much, as this will reduce recovery.
-
Switch to a More Polar Solvent: If increasing the volume is ineffective, select a more polar solvent. For aminopyrazoles, suitable solvents can include alcohols like ethanol or methanol.[1][2] You can also try solvent mixtures. For instance, if your compound is dissolved in a good but volatile solvent like dichloromethane, you can add a less polar "anti-solvent" like hexane until turbidity is observed, then heat to redissolve and cool slowly.
-
Solvent System Suggestions:
-
Ethanol
-
Methanol
-
Ethanol/Water mixture[3]
-
Toluene
-
-
Q2: My compound oiled out during cooling instead of forming crystals.
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated.
-
Causality: The solubility of the compound has decreased so rapidly upon cooling that the molecules do not have time to orient themselves into a crystal lattice. This is common with impure samples.
-
Troubleshooting Steps:
-
Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the solution's surface can induce crystallization.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture and re-heat to dissolve the oil. Then, proceed with slow cooling.
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the cooled solution to act as a nucleation site for crystal growth.
-
Q3: After recrystallization, the purity of my this compound has not significantly improved.
Answer: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.
-
Causality: For effective purification, the impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).
-
Troubleshooting Steps:
-
Perform a Solvent Screen: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water) to find one that provides a significant difference in solubility at hot and cold temperatures.
-
Consider a Two-Solvent System: A two-solvent system (one in which the compound is soluble and one in which it is not) can be very effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
-
Charcoal Treatment for Colored Impurities: If your product has a persistent color, it may be due to highly conjugated impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and reflux for 5-10 minutes. Filter the hot solution through Celite to remove the charcoal, then allow the filtrate to cool and crystallize.[3]
-
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
Q1: I am seeing poor separation of my this compound from an impurity on the TLC plate.
Answer: This indicates that the polarity of your eluent system is not optimal.
-
Causality: The mobile phase must have the right polarity to move your compound and impurities at different rates down the column. If the polarity is too high, everything will elute quickly together. If it's too low, nothing will move.
-
Troubleshooting Steps:
-
Adjust Solvent Ratio: Prepare several TLC plates and test different ratios of your solvent system (e.g., hexane/ethyl acetate). Aim for an Rf value of 0.2-0.4 for your target compound, with good separation from other spots. Common solvent systems for pyrazole derivatives include hexane/ethyl acetate and ethyl acetate/methanol.[4]
-
Change Solvents: If adjusting the ratio doesn't work, try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone.
-
Use a Modifier: For basic compounds like aminopyrazoles, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can deactivate the acidic silica gel, leading to sharper peaks and better separation.[3]
-
Q2: My compound is streaking on the TLC plate and the column.
Answer: Streaking is often caused by overloading the column, poor solubility in the eluent, or strong interactions with the stationary phase.
-
Causality: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.
-
Troubleshooting Steps:
-
Reduce the Amount of Sample: Do not overload the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Add a Base to the Eluent: As mentioned above, adding a small amount of triethylamine to your mobile phase can prevent streaking by neutralizing the acidic sites on the silica.[3]
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina or NH-silica gel, which are better suited for basic compounds.[3]
-
Q3: The recovery of my compound from the column is very low.
Answer: This could be due to irreversible adsorption onto the stationary phase or co-elution with other fractions.
-
Causality: Highly polar or basic compounds can sometimes bind irreversibly to silica gel.
-
Troubleshooting Steps:
-
Flush the Column: After your initial elution, try flushing the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to see if any remaining compound is released.
-
Deactivate the Silica: Before running the column, you can pre-treat the silica gel with the eluent containing triethylamine to minimize irreversible binding.
-
Check All Fractions: Ensure you have collected and analyzed all fractions by TLC to confirm that your compound did not elute earlier or later than expected.
-
Protocol: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of ~0.3 and good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Decision Tree for Column Chromatography
Caption: Decision tree for optimizing column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound? A1: The synthesis of 5-aminopyrazoles often involves the condensation of a β-ketonitrile with a hydrazine.[5][6] Therefore, common impurities could include unreacted starting materials (e.g., phenylacetonitrile derivatives and methylhydrazine) and regioisomers, depending on the specific synthetic route.
Q2: My purified this compound is a colored solid. How can I decolorize it? A2: A colored product may indicate trace impurities. As mentioned earlier, a charcoal treatment during recrystallization is often effective.[3] Alternatively, you can dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.
Q3: Is this compound stable to heat? A3: While generally stable, prolonged exposure to high temperatures during purification (e.g., in a high-boiling point solvent) could potentially lead to degradation. It is always advisable to use the minimum necessary heat for the shortest possible time.
Q4: Can I use distillation for purification? A4: Distillation is typically suitable for liquids or low-melting solids. Given that this compound is a solid, distillation is not a standard method. However, for some related aminopyrazoles that are oils, distillation under reduced pressure can be an option.[7]
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the purification of this compound based on the purification of similar compounds.
| Purification Method | Typical Solvent System | Expected Recovery | Expected Purity (by HPLC) |
| Recrystallization | Ethanol/Water | 70-85% | >98% |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 60-80% | >99% |
| with 0.5% Triethylamine |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Aminopyrazole Synthesis Troubleshooting
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing and purifying aminopyrazole derivatives. Instead of a generic protocol, this resource provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues, explaining the underlying chemical principles to empower you to solve problems effectively in the laboratory.
Section 1: Understanding and Troubleshooting Common Side Reactions
This section addresses the most frequent challenges encountered during the synthesis of aminopyrazoles, focusing on the formation of unintended side products.
Q1: My reaction is complete, but I've isolated a mixture of two isomeric products. What is the most likely cause and how can I control it?
A1: The formation of regioisomers is the most common side reaction in aminopyrazole synthesis, particularly when using a monosubstituted hydrazine (R-NHNH₂) with an unsymmetrical precursor like a β-ketonitrile or an alkoxyacrylonitrile.[1] The two primary products are the N1-substituted 5-aminopyrazole (thermodynamic product) and the N1-substituted 3-aminopyrazole (kinetic product).[2]
Causality and Control:
The regiochemical outcome is a classic case of kinetic versus thermodynamic control, dictated primarily by reaction conditions.[2]
-
Thermodynamic Control (Favors 5-Amino Isomer): Under neutral or acidic conditions and at elevated temperatures, the initial Michael addition of the hydrazine to the precursor is reversible. This allows the reaction to equilibrate and proceed through the most stable intermediate, leading to the thermodynamically favored 5-aminopyrazole isomer.[1][2]
-
Kinetic Control (Favors 3-Amino Isomer): Under basic conditions (e.g., using sodium ethoxide) and at low temperatures (e.g., 0 °C), the initial Michael addition is followed by a rapid, irreversible cyclization. This traps the kinetically favored 3-aminopyrazole isomer before equilibration can occur.[2]
The steric and electronic properties of the hydrazine substituent also play a role; bulky or electron-poor hydrazines tend to favor the 5-substituted isomer even under kinetic conditions.[2]
Troubleshooting Flowchart: Controlling Regioselectivity
Caption: Logic diagram for selecting reaction conditions to favor the desired aminopyrazole regioisomer.
Q2: My mass spectrometry analysis shows an impurity with approximately double the mass of my starting aminopyrazole. What is this and how did it form?
A2: This high-molecular-weight impurity is almost certainly a dimer. Dimerization can occur through two primary pathways depending on your starting materials and reaction conditions.
-
Starting Material Dimerization: When using malononitrile as a precursor, it can dimerize under reaction conditions before it has a chance to react with hydrazine.[3] This malononitrile dimer then reacts with hydrazine to form a 5-amino-4-cyanopyrazole derivative, which is a common and often unexpected side product.[3][4]
-
Product Dimerization (Oxidative Coupling): The desired 5-aminopyrazole product can itself undergo dimerization. This is often an oxidative process, sometimes catalyzed by trace metals (like copper) or oxidants, leading to the formation of pyrazole-fused pyridazines or pyrazines.[5][6] This involves the direct coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds between two aminopyrazole molecules.[5][6][7]
Preventative Measures:
-
For Malononitrile Reactions: Ensure slow, controlled addition of hydrazine to the malononitrile solution to favor the intended 1:1 reaction over dimerization. Comparing different addition sequences may also yield a different product outcome.[8]
-
Preventing Oxidative Coupling: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. Using high-purity, metal-free solvents and reagents can also prevent catalytic dimerization.
Q3: My reaction yield is very low and the crude product is a complex mixture containing unreacted starting materials. What are the likely causes?
A3: Low yield and a complex crude mixture point to either an incomplete reaction or degradation of starting materials or products. The most common synthetic route, the condensation of a β-ketonitrile with hydrazine, is a two-step process: formation of a hydrazone intermediate followed by intramolecular cyclization.[1][3]
Potential Causes & Solutions:
-
Incomplete Cyclization: The intermediate hydrazone may be stable under your reaction conditions and fail to cyclize completely.
-
Solution: The cyclization step is often promoted by acid or base. If running under neutral conditions, consider adding a catalytic amount of acetic acid or triethylamine.[3] Increasing the reaction temperature or time may also drive the cyclization to completion.
-
-
Incorrect pH: The initial condensation to form the hydrazone and the subsequent cyclization can have different optimal pH ranges. For syntheses starting from precursors generated in a basic Claisen condensation, the residual base can hinder the cyclization step.[1]
-
Solution: Neutralize the reaction mixture with an acid (e.g., H₂SO₄) before adding the hydrazine to optimize the conditions for pyrazole formation.[1]
-
-
Exothermic Reaction Runaway: The reaction of hydrazine with β-ketonitriles can be highly exothermic.[9] An uncontrolled temperature increase can lead to the formation of multiple, unexpected byproducts through alternative reaction pathways.[9]
-
Solution: Implement strict temperature control. This is best achieved by the slow, dropwise addition of hydrazine to the reaction mixture while maintaining cooling with an ice bath.[9]
-
Section 2: Analytical Strategies for Impurity Identification
A robust analytical workflow is crucial for identifying known and unknown side products.
Q4: How can I quickly assess the purity of my crude product and identify the major components?
A4: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the most efficient approach.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time reaction monitoring and a quick purity check. By spotting the starting materials and the reaction mixture on the same plate, you can visualize the consumption of reactants and the formation of the product(s). The presence of multiple spots in the reaction lane indicates a mixture of compounds.
-
HPLC-MS: This is the workhorse for impurity analysis.[10][11] An initial, fast gradient HPLC method can quickly resolve the components of your crude mixture. The coupled mass spectrometer provides the molecular weight of each component, allowing you to immediately identify:
-
Unreacted starting materials.
-
The desired product.
-
Isomers (which will have the same mass but different retention times).
-
Dimers (which will have approximately double the mass of the product).
-
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Type | Common Cause | Key Analytical Signature (LC-MS) | Confirmation Method |
| Regioisomer | Use of monosubstituted hydrazine | Same molecular weight as the product, but a distinct retention time. | 2D NMR (NOE, HMBC)[12] |
| Dimer | Oxidative coupling; malononitrile dimerization | Molecular weight is ~2x that of the product or starting material. | High-Resolution MS for formula confirmation. |
| Hydrazone Intermediate | Incomplete cyclization | Molecular weight = (MW of β-ketonitrile + MW of hydrazine) - 18 (loss of H₂O). | IR spectroscopy (presence of C=N stretch, absence of pyrazole N-H). |
| Unreacted Starting Material | Incomplete reaction, poor stoichiometry | Molecular weight and retention time match the starting material standard. | Co-injection on HPLC. |
Section 3: Strategies for Purification and Impurity Removal
Once impurities have been identified, a targeted purification strategy can be developed.
Q5: What is the most effective general-purpose method for purifying crude aminopyrazoles?
A5: Recrystallization is the preferred first-line technique for purifying solid aminopyrazoles due to its efficiency, scalability, and cost-effectiveness.[13][14]
The Principle: This technique relies on the difference in solubility of the desired compound and the impurities in a chosen solvent system at different temperatures.[14] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[13]
Protocol 1: General Procedure for Recrystallization of Aminopyrazoles
-
Solvent Selection: Common and effective solvent systems for aminopyrazoles include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.[15] Start by testing the solubility of a small amount of crude material in various solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot (near-boiling) "good" solvent (e.g., ethanol) required to fully dissolve the solid.[14]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (Norit) and heat for a few minutes.[16] Hot-filter the solution through celite or fluted filter paper to remove the carbon.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a two-solvent system (e.g., EtOAc/hexanes), add the "bad" solvent (hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool as described.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the final, purified product.
Q6: Recrystallization failed to separate the isomeric side products. What should I do next?
A6: When dealing with isomers or impurities with similar solubility profiles, column chromatography is the method of choice.[17][18][19] The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (solvent system).
Protocol 2: Guideline for Column Chromatography Purification
-
Stationary Phase: Silica gel is the most common choice for aminopyrazoles.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4. Common eluents are gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through, starting with the low-polarity mixture and gradually increasing the polarity if a gradient is needed. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified aminopyrazole.
Q7: My purified aminopyrazole is an oil, making recrystallization impossible. Is there an alternative purification method?
A7: For basic compounds like aminopyrazoles that are oils or difficult to crystallize, forming a crystalline acid addition salt is an excellent strategy for purification.[20]
The Principle: The basic amino group on the pyrazole will react with an acid to form a salt. These salts are often highly crystalline solids with different solubility properties than the freebase, allowing for purification by recrystallization.
Procedure:
-
Dissolve the crude aminopyrazole oil in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[20]
-
Add a solution of an acid (e.g., hydrochloric acid in ether, sulfuric acid, or an organic acid like oxalic acid) dropwise with stirring.[20][21]
-
The aminopyrazole salt will often precipitate out of the solution. If not, cooling the solution or adding a less polar co-solvent can induce crystallization.
-
Collect the crystalline salt by filtration, wash with a cold solvent, and dry.
-
If the freebase is required for the next step, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) to regenerate the purified aminopyrazole oil, which can then be extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q: Can I use IR spectroscopy to monitor the reaction? A: Yes. The key transformation is the reaction of the nitrile group. The disappearance of the characteristic sharp nitrile (C≡N) stretching vibration, typically found around 2200-2250 cm⁻¹, is a strong indicator that the cyclization to form the pyrazole ring has occurred.[17][18]
Q: What are the typical storage conditions for aminopyrazoles? A: Aminopyrazoles, like many amino-containing compounds, can be sensitive to light and air (oxidation), which may cause them to darken over time.[21] For long-term storage, it is best to keep them in a sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and refrigerated.
Q: My aminopyrazole appears to be degrading on the silica gel column. Why? A: Standard silica gel is slightly acidic, which can cause degradation of sensitive compounds. If you suspect this is happening, you can use deactivated silica (by adding 1-2% triethylamine or ammonia to the eluent) or switch to a different stationary phase like alumina (which is available in neutral, acidic, or basic forms).
Workflow for Impurity Identification and Removal
Caption: A systematic workflow for the analysis and purification of crude aminopyrazole products.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Solubility of 1-Methyl-4-phenyl-5-aminopyrazole in Assays
Welcome to the technical support center for 1-Methyl-4-phenyl-5-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first thing I should try?
A1: The most common and immediate approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This compound, like many pyrazole derivatives, exhibits poor aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of such compounds.[2]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A2: This phenomenon is often referred to as "crashing out" or "solvent shock." It occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try several strategies:
-
Optimize the dilution protocol: Instead of a single large dilution, use a serial dilution method. Add the DMSO stock dropwise to your pre-warmed (e.g., 37°C) assay buffer while vortexing to ensure rapid mixing.[3]
-
Lower the final DMSO concentration: For most cell-based assays, it's crucial to keep the final DMSO concentration below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[3]
-
Reduce the final compound concentration: Your experimental concentration may be exceeding the thermodynamic solubility limit of the compound in the final assay medium.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH modification can be a very effective strategy. This compound is a weak base with a predicted pKa of approximately 3.79.[4] This means its solubility will increase in acidic conditions (pH < pKa) where the amino group is protonated, making the molecule more polar. For weakly basic drugs, a decrease in pH generally leads to an increase in solubility.[5][6] However, you must ensure that the final pH of your assay buffer is compatible with your experimental system (e.g., enzyme activity, cell viability).
In-Depth Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
If you are struggling to dissolve this compound in an organic solvent to create a stock solution, consider the following:
-
Solvent Selection: While DMSO is a common choice, other organic solvents can be effective. The solubility of pyrazole derivatives generally increases in more polar organic solvents.[3] Consider trying ethanol, methanol, or acetone.[3]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., in a 37°C water bath) or using a sonicator can help overcome the energy barrier for dissolution.[4] Be cautious with heating, as it can potentially degrade the compound.
-
Purity of the Compound: Ensure the purity of your this compound, as impurities can sometimes affect solubility.
Table 1: Recommended Solvents for Initial Stock Solution Preparation
| Solvent | General Guidance | Considerations |
| DMSO | Excellent for creating high-concentration stocks (e.g., 10-100 mM).[7] | Final concentration in assays should be kept low (<0.5%) to avoid cytotoxicity.[3] |
| Ethanol | A good alternative to DMSO, often better tolerated by cells at slightly higher concentrations. | May not achieve as high a stock concentration as DMSO. |
| Methanol | Can be used for initial solubilization, but it is more volatile and toxic than ethanol. | Generally not recommended for direct addition to cell-based assays. |
Issue 2: Compound Precipitation in Aqueous Assay Media
Precipitation in the final assay medium is a common hurdle. The following step-by-step protocol can help you systematically troubleshoot this issue.
Protocol 1: Systematic Approach to Prevent Precipitation in Aqueous Media
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Pre-warm Assay Medium: Warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C). This can help improve the solubility of the compound upon dilution.[7]
-
Serial Dilution: Instead of a single dilution, perform a serial dilution of the DMSO stock into the pre-warmed medium. This gradual reduction in solvent polarity can prevent the compound from "crashing out."
-
Vigorous Mixing: When adding the compound stock to the aqueous medium, do so dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing.[3]
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your assay. If it is above the recommended limit for your system, you may need to prepare a more concentrated initial stock or adjust your dilution scheme.
-
Solubility Assessment: Before running your full experiment, perform a small-scale solubility test. Prepare your final desired concentration and visually inspect for any precipitation immediately and after a period of incubation under your experimental conditions.
Caption: A decision-making workflow for troubleshooting precipitation of this compound in assays.
Issue 3: Low Compound Solubility Even with Co-solvents
If you have optimized your use of co-solvents and still face solubility limitations, more advanced formulation strategies may be necessary.
1. pH Adjustment for a Weakly Basic Compound
As this compound is a weak base, its solubility is pH-dependent.[4][8] By lowering the pH of your buffer, you can increase the proportion of the protonated, more soluble form of the compound.
Protocol 2: Preparing a pH-Adjusted Solution
-
Determine Target pH: Based on the compound's pKa of ~3.79, a buffer with a pH of 3-4 would be a good starting point to significantly increase solubility.
-
Buffer Selection: Choose a buffer system that is effective in your target pH range and is compatible with your assay. Citrate or acetate buffers are common choices.
-
Dissolution: Attempt to dissolve the compound directly in the acidic buffer. If this is not successful, prepare a concentrated stock in DMSO and dilute it into the acidic buffer.
-
Final pH Confirmation: After adding the compound, re-check the pH of your final solution and adjust if necessary.
-
Assay Compatibility: Crucially, run a control experiment to ensure that the acidic pH does not adversely affect your assay (e.g., enzyme activity, cell health).
Caption: The relationship between pH and the solubility of a weakly basic compound like this compound.
2. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[9][10][11] This can significantly increase the apparent aqueous solubility of a compound.
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance solubility.[12]
-
Method: A common method is to prepare an aqueous solution of the cyclodextrin and then add the compound, followed by stirring or sonication to facilitate complex formation. The optimal ratio of compound to cyclodextrin needs to be determined experimentally.
3. Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8]
-
Common Surfactants: Tween® 80 and Solutol® HS-15 are examples of surfactants used in formulations.
-
Considerations: The concentration of the surfactant must be carefully optimized to be above its critical micelle concentration (CMC) but below a level that could interfere with the assay or cause cytotoxicity.
The Role of Serum in Cell Culture Media
It is important to note that the presence of serum in cell culture media can sometimes aid in the solubilization of hydrophobic compounds. Serum proteins, such as albumin, can bind to small molecules, effectively acting as carriers and increasing their apparent solubility.[8][13] If you are working in a serum-free medium, you may encounter more significant solubility challenges.
Conclusion
Addressing the low solubility of this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound, particularly its weakly basic nature, and by methodically applying the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and obtain reliable and reproducible data. Always remember to validate any new formulation or condition to ensure it does not interfere with your specific assay system.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in biological assays with pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome unexpected results and ensure the integrity of your biological assays. Pyrazoles are a versatile class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3] However, their unique physicochemical properties can sometimes lead to challenging and unexpected outcomes in experimental settings.[4][5] This resource, grounded in scientific principles and field-proven insights, will help you navigate these complexities with confidence.
Part 1: Troubleshooting Unexpected Results in Your Pyrazole Assays
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identify the root cause and implement effective solutions.
Question 1: My pyrazole compound shows potent activity in my primary biochemical screen, but this activity disappears or is significantly reduced in cell-based assays. What could be the reason?
This is a common and often perplexing issue. The discrepancy between biochemical and cellular activity can stem from several factors related to the compound's properties and the different environments of the two assay types.
Potential Causes & Troubleshooting Workflow:
-
Poor Cell Permeability: The pyrazole derivative may not efficiently cross the cell membrane to reach its intracellular target.
-
Expert Insight: The lipophilicity and polar surface area of your compound are key determinants of its ability to permeate cells.[6] Highly polar or very large molecules often exhibit poor permeability.
-
Troubleshooting Protocol:
-
In Silico Analysis: Use computational tools (e.g., SwissADME) to predict the physicochemical properties of your compound, including LogP, tPSA, and adherence to Lipinski's Rule of Five.[6]
-
Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to get an initial indication of passive diffusion.[7]
-
Cellular Accumulation Studies: Employ techniques like LC-MS/MS to quantify the intracellular concentration of your compound after incubation with cells.
-
-
-
Compound Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Protocol:
-
Co-incubation with Efflux Inhibitors: Re-run your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). A significant increase in potency suggests that your compound is a substrate for efflux pumps.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
Troubleshooting Protocol:
-
Microsomal Stability Assay: Incubate your pyrazole derivative with liver microsomes to assess its metabolic stability.[5] A short half-life indicates rapid metabolism.
-
-
-
Assay Artifacts in the Biochemical Screen: The initial potent activity might have been a false positive due to interference with the assay technology.
-
Expert Insight: Pyrazoles, particularly those with certain substituents, can aggregate at high concentrations, leading to non-specific inhibition of enzymes.[8] They can also interfere with fluorescence- or luminescence-based readouts.[9]
-
Troubleshooting Protocol:
-
Orthogonal Assays: Validate the initial hit using a different assay format that relies on an alternative detection method.[10][11] For example, if your primary screen was a fluorescence-based kinase assay, a label-free method like Isothermal Titration Calorimetry (ITC) could be used to confirm direct binding.
-
Detergent Titration: Perform the biochemical assay in the presence of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to disrupt potential compound aggregates. If the potency decreases significantly, aggregation is a likely cause.
-
-
Question 2: I'm observing poor reproducibility and high variability in my assay results with a specific pyrazole compound. What steps can I take to improve consistency?
Poor reproducibility is a critical issue that undermines the reliability of your data. The root cause often lies in the physicochemical properties of the pyrazole compound itself.
Potential Causes & Troubleshooting Workflow:
-
Limited Aqueous Solubility: Many pyrazole derivatives have poor solubility in aqueous assay buffers, leading to precipitation and inconsistent effective concentrations.[8][12]
-
Expert Insight: The planarity of the pyrazole ring system can contribute to high crystal packing energy, which in turn leads to lower solubility.[8] Substituents on the pyrazole ring significantly influence its solubility.[1][12]
-
Troubleshooting Protocol:
-
Measure Solubility: Experimentally determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
Optimize Solvent Concentration: Ensure the final concentration of your DMSO stock in the assay is low (typically <1%) to avoid precipitation.
-
Use Co-solvents: In some cases, the addition of a co-solvent like PEG can improve the solubility of aggregating compounds.[13]
-
pH Adjustment: Since pyrazoles are weakly basic, adjusting the pH of the buffer might improve solubility, although this needs to be compatible with your assay system.[12]
-
-
-
Compound Aggregation: As mentioned previously, aggregation can lead to non-specific activity and variable results.[8]
-
Troubleshooting Protocol:
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates in your compound solution.[13]
-
Include Detergents: As with troubleshooting false positives, adding a detergent to your assay buffer can mitigate aggregation-related variability.
-
-
-
Compound Instability: The pyrazole derivative may be unstable in the assay buffer over the course of the experiment.
-
Troubleshooting Protocol:
-
Time-Course Experiment: Incubate the compound in the assay buffer for varying amounts of time before running the assay. A decrease in activity over time suggests instability.
-
LC-MS Analysis: Use LC-MS to monitor the integrity of the compound in the assay buffer over time.
-
-
Question 3: My pyrazole compound is showing activity against multiple, unrelated targets. How can I determine if this is a true polypharmacological effect or an off-target artifact?
Distinguishing between genuine polypharmacology and non-specific off-target effects is crucial for lead optimization.
Potential Causes & Troubleshooting Workflow:
-
Non-Specific Reactivity: Some pyrazole derivatives can be chemically reactive, leading to covalent modification of proteins or interference with assay components.
-
Expert Insight: The electron density of the pyrazole ring can make certain positions susceptible to nucleophilic or electrophilic attack, depending on the substituents.[14]
-
Troubleshooting Protocol:
-
Structural Alerts: Analyze the structure of your compound for any potentially reactive functional groups.
-
Counter-screens: Screen the compound against a panel of unrelated targets and in assays known to be susceptible to reactive compounds (e.g., assays containing thiol-sensitive reagents).
-
Mass Spectrometry: Use mass spectrometry to look for evidence of covalent adduction to the target protein.
-
-
-
Assay Interference: The compound may interfere with the detection technology of multiple assays.[9]
-
Troubleshooting Protocol:
-
Run Interference Assays: Test the compound in the absence of the target enzyme/protein to see if it directly affects the assay signal (e.g., autofluorescence or quenching).[9]
-
-
-
Promiscuous Inhibition due to Physicochemical Properties: Aggregation or other physicochemical properties can lead to broad, non-specific activity.
-
Troubleshooting Protocol:
-
Follow the protocols for investigating aggregation and solubility as described in the previous questions.
-
Data Mining: Check historical screening data to see if your compound or similar scaffolds are "frequent hitters" that show up as active in many different screens.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare stock solutions of pyrazole compounds?
-
A1: Due to the often limited aqueous solubility of pyrazole derivatives, it is best to prepare high-concentration stock solutions in an organic solvent like DMSO.[15] Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[16] When preparing working solutions, perform serial dilutions in the same organic solvent before the final dilution into the aqueous assay buffer.
Q2: How important is the purity of my pyrazole compound?
-
A2: Purity is critical. Impurities from the synthesis, such as regioisomers or unreacted starting materials, can have their own biological activity or interfere with the assay, leading to misleading results.[17] Always ensure your compounds are of high purity (ideally >95%) as determined by methods like LC-MS and NMR.
Q3: What are "orthogonal assays" and why are they important for hit validation?
-
A3: Orthogonal assays are different experimental methods used to measure the same biological event (e.g., target inhibition).[11] Using an orthogonal assay is a crucial step in hit validation because it helps to rule out false positives that are specific to a particular assay technology.[10] For example, confirming a hit from a fluorescence-based assay with a biophysical method that directly measures binding provides strong evidence that the compound's activity is genuine.[18]
Q4: Can the tautomeric forms of pyrazoles affect my assay results?
-
A4: Yes. Unsubstituted or unsymmetrically substituted pyrazoles can exist as a mixture of tautomers in solution.[4][19] These different tautomers can have different binding affinities for the target protein.[19] The ratio of tautomers can be influenced by the solvent and pH, which could contribute to variability in results if not carefully controlled.[4] It is important to be aware of this possibility, especially when interpreting structure-activity relationships.
Part 3: Key Experimental Protocols & Data Interpretation
Protocol 1: VEGFR2 Kinase Inhibition Assay (Example of a Biochemical Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a pyrazole compound against a protein kinase using a luminescence-based readout.
Materials:
-
Recombinant VEGFR2 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit
-
Pyrazole compound stock solution (in DMSO)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the pyrazole compound in DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the VEGFR2 kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (Example of a Cell-Based Assay)
This protocol describes a method to evaluate the effect of a pyrazole compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Hypothetical Orthogonal Assay Data for a Pyrazole Hit
The table below illustrates how data from a series of orthogonal assays can be used to build confidence in a screening hit.
| Assay Type | Parameter | Pyrazole Hit 'PZ-1' | Reference Inhibitor | Interpretation |
| Biochemical | ||||
| VEGFR2 Kinase Assay (Luminescence) | IC₅₀ (nM) | 15 | 10 | Potent direct inhibition of the target enzyme. |
| Biophysical | ||||
| Isothermal Titration Calorimetry (ITC) | K_d (nM) | 50 | 35 | Confirms direct binding to the target protein. |
| Cell-Based | ||||
| A549 Cell Viability Assay | GI₅₀ (µM) | 0.5 | 0.2 | Demonstrates cellular activity, suggesting good permeability and stability. |
| Selectivity | ||||
| Kinase Panel Screen (100 kinases) | % Inhibition @ 1µM | <10% for other kinases | Varies | Indicates high selectivity for the intended target. |
Part 4: Visualizing Troubleshooting & Key Concepts
Diagram 1: Troubleshooting Workflow for Discrepancies Between Biochemical and Cellular Assays
Caption: A logical workflow for diagnosing inconsistent pyrazole activity.
Diagram 2: Key Physicochemical Properties Influencing Pyrazole Assay Performance
Caption: Core properties of pyrazoles affecting experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 17. benchchem.com [benchchem.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Splitting in NMR Spectra of Pyrazole Derivatives
Welcome to the Technical Support Center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter complexities such as peak splitting and broadening in their NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you interpret your data accurately and efficiently.
Introduction: The Dynamic Nature of Pyrazoles in NMR
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science. However, their rich structural and electronic properties often lead to complex NMR spectra that can be challenging to interpret. Peak splitting, broadening, and the appearance of more signals than expected are common phenomena that arise from the dynamic nature of these molecules. This guide will walk you through the common causes of these spectral complexities and provide you with actionable experimental protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for the C3 and C5 positions of my symmetrically substituted pyrazole appear as broad peaks or as an averaged signal in the ¹³C NMR spectrum?
This is a classic observation for N-unsubstituted pyrazoles and is typically due to a phenomenon called annular tautomerism .[1][2] The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This creates an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out, often resulting in a single, sometimes broad, signal.[2]
The rate of this exchange is highly dependent on several factors, including:
-
Temperature: Higher temperatures increase the rate of exchange, leading to sharper, averaged signals. Lower temperatures slow down the exchange, which can allow for the resolution of separate signals for each tautomer.[1]
-
Solvent: The choice of solvent plays a crucial role. Protic solvents or those capable of forming strong hydrogen bonds can accelerate the proton exchange. In contrast, aprotic, non-polar solvents may slow it down, offering a better chance to observe distinct signals.[1][3]
-
Substituents: The electronic nature of the substituents on the pyrazole ring can influence the position of the tautomeric equilibrium.[4]
Q2: My N-H proton signal in the ¹H NMR spectrum is either extremely broad or completely absent. What is the reason for this?
The broadening or even disappearance of the N-H proton signal is a common issue and is also a consequence of proton exchange phenomena.[1] Several factors contribute to this:
-
Chemical Exchange: The N-H proton is acidic and can exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline and becomes undetectable.[1][5]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment (a non-spherical distribution of charge). This allows for efficient relaxation of the attached proton, which leads to a broader signal.[1]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent. This results in the formation of an N-D bond, and the proton signal will disappear from the ¹H NMR spectrum.[1]
Q3: I'm observing a doubling of all signals in the NMR spectrum of my N-acyl or N-aryl pyrazole derivative, even at room temperature. What could be the cause?
This phenomenon is often due to restricted rotation around the C-N bond connecting the substituent to the pyrazole nitrogen.[6][7] Amide and certain aryl C-N bonds possess a degree of double bond character due to resonance. This restricts free rotation, leading to the existence of two stable rotational isomers, or rotamers (e.g., E and Z isomers for an N-acyl group).[6][8][9]
Since these rotamers are distinct chemical species, they will give rise to two separate sets of NMR signals. The relative intensity of the signals will correspond to the population of each rotamer.
Troubleshooting Guides & Experimental Protocols
When faced with complex spectra of pyrazole derivatives, a systematic approach involving the modification of experimental parameters can often lead to spectral simplification and definitive structural assignment.
Guide 1: Variable Temperature (VT) NMR for Resolving Tautomers and Rotamers
Problem: Averaged or broadened signals due to fast chemical exchange (tautomerism or restricted rotation).
Principle: By lowering the temperature of the NMR experiment, you can slow down the rate of dynamic processes. If the rate of exchange becomes slow on the NMR timescale, you will be able to observe separate, sharp signals for each of the interconverting species (tautomers or rotamers).[1] Conversely, increasing the temperature can sometimes be used to coalesce two sets of signals from rotamers into a single averaged set, confirming the presence of restricted rotation.[7]
Experimental Protocol: Low-Temperature NMR
-
Sample Preparation: Dissolve your pyrazole derivative in a suitable deuterated solvent with a low freezing point. Common choices include dichloromethane-d₂, toluene-d₈, or THF-d₈.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.[1]
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[1]
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]
-
Data Acquisition: Record the spectra at each temperature. Continue to lower the temperature until you observe the splitting of the averaged or broad signals into distinct, sharp signals for each species.[1]
-
Analysis: Integrate the signals of the resolved species to determine their relative concentrations at different temperatures. This can provide thermodynamic information about the equilibrium.
Data Presentation: Tautomer/Rotamer Ratios at Various Temperatures
| Compound | Solvent | Temperature (K) | Species A (%) | Species B (%) |
| 3(5)-Methylpyrazole | Toluene-d₈ | 298 | \multicolumn{2}{c | }{Averaged Signal} |
| 3(5)-Methylpyrazole | Toluene-d₈ | 233 | 65 | 35 |
| N-Acetylpyrazole | CDCl₃ | 298 | 80 | 20 |
| N-Acetylpyrazole | CDCl₃ | 323 | \multicolumn{2}{c | }{Coalescing Signals} |
Note: Data is illustrative.
Troubleshooting Workflow: Dynamic NMR Processes
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. acdlabs.com [acdlabs.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. azom.com [azom.com]
- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
Technical Support Center: Navigating the Work-up of Aminopyrazole Reactions
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the work-up and purification of aminopyrazole reactions. Drawing from established protocols and field experience, this resource aims to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental work-up of aminopyrazole reactions in a question-and-answer format.
Q1: My aminopyrazole product is soluble in the aqueous layer during extraction, leading to low yields. How can I improve its recovery?
A1: Understanding and Mitigating Solubility Issues
The solubility of aminopyrazoles can be a significant hurdle during aqueous work-ups due to their ability to form hydrogen bonds and the basic nature of the amino group, which can lead to protonation and salt formation in acidic or even neutral aqueous solutions.[1]
Core Principle: The key is to manipulate the pH of the aqueous phase to suppress the protonation of the aminopyrazole, thereby reducing its aqueous solubility and favoring its partitioning into the organic layer.
Troubleshooting Protocol: pH-Adjusted Extraction
-
Initial Solvent Extraction: After quenching the reaction, perform an initial extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification of the Aqueous Layer: Carefully adjust the pH of the aqueous layer to a basic range (pH 8-10) using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Monitor the pH using pH paper or a pH meter.
-
Rationale: By increasing the pH, you deprotonate the ammonium salt of the aminopyrazole, converting it back to its less water-soluble free base form.
-
Re-extraction: Perform several additional extractions of the basified aqueous layer with your chosen organic solvent.
-
Combined Organic Phases: Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to isolate your crude aminopyrazole.
Data Presentation: Solvent Selection for Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Ethyl Acetate | Medium | 77 | Good for a wide range of aminopyrazoles, easily removed. | Can be prone to hydrolysis under strongly acidic or basic conditions. |
| Dichloromethane (DCM) | Medium | 40 | Excellent solvent for many organic compounds, volatile. | Can form emulsions, environmental concerns. |
| Diethyl Ether | Low | 35 | Good for less polar aminopyrazoles, very volatile. | Highly flammable, can form peroxides. |
Visualization: Extraction Workflow
Caption: pH-Adjusted Extraction Workflow for Aminopyrazoles.
Q2: I'm concerned about residual, unreacted hydrazine in my crude product. What are the best methods for its removal?
A2: Strategies for Effective Hydrazine Scavenging
Residual hydrazine is a common and critical issue due to its toxicity.[2] Several methods can be employed to effectively remove it during the work-up.
Core Principle: The strategies for removing hydrazine exploit its high water solubility, its basicity, or its reactivity to convert it into a more easily separable substance.
Troubleshooting Protocols:
Method 1: Acidic Wash (for products stable to acid)
-
Dissolve Crude Product: Dissolve the crude aminopyrazole in a water-immiscible organic solvent.
-
Acidic Extraction: Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride).
-
Mechanism: Hydrazine, being basic, will be protonated to form a water-soluble hydrazinium salt, which will partition into the aqueous layer.[3]
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous salt.
Method 2: Azeotropic Distillation
-
Application: This method is particularly useful if the aminopyrazole product is a high-boiling oil or a stable solid.
-
Procedure: Dissolve the crude product in a solvent that forms an azeotrope with hydrazine, such as xylene.[2]
-
Distillation: Distill the solvent under atmospheric or reduced pressure. The hydrazine will be removed along with the solvent.
-
Caution: Ensure your product is thermally stable under the distillation conditions.
Method 3: Chemical Quenching
-
Principle: Excess hydrazine can be quenched by reacting it with a suitable carbonyl compound to form a hydrazone, which can then be removed.
-
Procedure: After the main reaction is complete, add a slight excess of acetone or another simple ketone to the reaction mixture and stir for a short period. The resulting hydrazone can often be removed during subsequent extraction or purification steps.
Visualization: Decision Tree for Hydrazine Removal
Caption: Decision Tree for Selecting a Hydrazine Removal Method.
Q3: My aminopyrazole product has isolated as a viscous oil that is difficult to handle and purify. What can I do?
A3: Techniques for Handling and Purifying Oily Aminopyrazoles
It is not uncommon for substituted aminopyrazoles to be isolated as viscous oils, which can complicate purification by crystallization.
Core Principle: The goal is to either induce crystallization or utilize alternative purification methods suitable for non-crystalline materials.
Troubleshooting Protocols:
Method 1: Inducing Crystallization
-
High Vacuum: Keep the oily product under high vacuum for an extended period to remove any residual solvent, which can inhibit crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of solid has ever been obtained, use a tiny crystal to seed the oil.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the product is poorly soluble) to the oil and stir or sonicate. This can sometimes wash away impurities and induce crystallization. Common trituration solvents include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.[4][5]
Method 2: Purification by Column Chromatography
-
Stationary Phase: For basic compounds like aminopyrazoles, using silica gel deactivated with triethylamine (e.g., by adding 1% triethylamine to the eluent) or using neutral alumina can prevent streaking and improve separation.[6]
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Reversed-Phase Chromatography: If the compound is too polar for normal-phase chromatography, reversed-phase (C18) chromatography can be a good alternative.[6]
Method 3: Salt Formation
-
Principle: Reacting the basic aminopyrazole with an acid can form a salt, which is often a crystalline solid.
-
Procedure: Dissolve the oily product in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of an acid (e.g., HCl in ether, or a dicarboxylic acid like oxalic or tartaric acid). The resulting salt may precipitate and can be collected by filtration.[6][7] The free base can be regenerated by treatment with a base.
Q4: My reaction has produced a mixture of regioisomers. How can I separate them?
A4: Strategies for the Separation of Aminopyrazole Regioisomers
The synthesis of aminopyrazoles, especially from unsymmetrical precursors, can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[6][8]
Core Principle: Separation relies on exploiting subtle differences in polarity, crystallinity, or basicity between the isomers.
Troubleshooting Protocols:
1. Column Chromatography:
-
High-Resolution Systems: Utilize high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution columns for challenging separations.
-
Solvent System Optimization: Carefully screen different solvent systems. Sometimes, a small change in the eluent composition can significantly improve resolution.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina or chemically modified silica gels.[6]
2. Fractional Crystallization:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find conditions where one isomer is significantly less soluble than the other.
-
Procedure: Dissolve the isomeric mixture in a minimal amount of a hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Multiple recrystallization steps may be necessary to achieve high purity.
3. Salt Formation and Crystallization:
-
Differential Basicity: The pKa values of the regioisomers may differ slightly. This can be exploited by carefully adding a sub-stoichiometric amount of an acid to form the salt of the more basic isomer, which may then be selectively crystallized.[6]
Data Presentation: Comparison of Isomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption | Widely applicable, can separate complex mixtures. | Can be time-consuming and require large solvent volumes. |
| Fractional Crystallization | Differential solubility | Potentially scalable, cost-effective. | Highly dependent on finding the right solvent system, may not be effective for all isomer pairs. |
| Salt Formation & Crystallization | Differential basicity and salt solubility | Can be highly selective, yields a crystalline product. | Requires an additional step of salt formation and subsequent liberation of the free base. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 8. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Methyl-4-phenyl-5-aminopyrazole Analogs
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that demonstrates a remarkable ability to bind to a wide range of biological targets.[1][2][3][4] This versatility has led to the development of numerous therapeutic agents across various domains, including oncology, inflammation, and infectious diseases.[5][6][7] Pyrazole-containing molecules are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][4][8]
This guide focuses on a specific, highly adaptable class of these compounds: 1-Methyl-4-phenyl-5-aminopyrazole analogs . The inherent structural features of this core—a methylated nitrogen at position 1, a phenyl ring at position 4, and a reactive amino group at position 5—provide a robust template for synthetic modification. By systematically altering the substituents at these key positions, researchers can fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with specific biological targets.
The objective of this document is to provide an in-depth, comparative analysis of the biological activities of these analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting quantitative data from key experimental assays, and provide detailed protocols to ensure the reproducibility and validation of these findings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Core Molecular Architecture and Strategic Design of Analogs
The foundational structure of this compound serves as the starting point for rational drug design. The strategic modification of this scaffold is central to exploring and enhancing its therapeutic potential. The causality behind these modifications is to systematically probe the chemical space around the core to identify substitutions that improve target affinity, selectivity, and overall pharmacological profile.
Caption: Core structure and key sites for analog synthesis.
The rationale for focusing on these positions is grounded in established medicinal chemistry principles:
-
C4-Phenyl Ring (R1): This large, aromatic group is a primary site for interaction with hydrophobic pockets in target proteins. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can drastically alter binding affinity and selectivity.[9][10]
-
C5-Amino Group (R2): This functional group is a critical hydrogen bond donor. It can be acylated, alkylated, or used as a handle to attach other pharmacophores, thereby exploring different binding modes or creating hybrid molecules.
-
N1-Methyl Group (R3): The methyl group at the N1 position often enhances metabolic stability. While this guide focuses on N1-methyl analogs, varying this substituent is another valid strategy for modulating pharmacokinetic properties.
Comparative Analysis of Biological Activities
Anticancer Activity
The development of novel anticancer agents is a primary focus for pyrazole chemistry.[2][3][11] Analogs of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, often by targeting key enzymes in cell cycle regulation and signal transduction.[12][13]
Mechanism of Action: A prevalent mechanism for the anticancer effects of pyrazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[13][14] Other targeted pathways include tubulin polymerization and receptor tyrosine kinases.[2]
Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Halogenation: The introduction of halogen atoms (Cl, F) at the para-position of the C4-phenyl ring consistently enhances antiproliferative activity. This is likely due to favorable hydrophobic and electronic interactions within the target's binding site.[9]
-
Amino Group Substitution: Converting the C5-amino group into an amide or linking it to other heterocyclic moieties can significantly impact potency. For example, derivatives with an aminomethylene linker have shown improved anti-HIV activity, a related field of study.[15]
-
Fused Ring Systems: The creation of fused pyrazole systems, such as pyrazolopyrimidines, has yielded compounds with potent cytotoxic effects against liver (HepG2) and breast (MCF-7) cancer cells.[12]
Caption: Key SAR insights for anticancer activity.
Quantitative Comparison of Anticancer Activity
| Compound/Analog Description | Target/Cell Line | Assay | Result (IC50/GI50) | Reference |
| Benzofuropyrazole derivative 4a | K562 (Leukemia) | MTT | 0.26 µM | [2] |
| Benzofuropyrazole derivative 4a | A549 (Lung) | MTT | 0.19 µM | [2] |
| Pyrazole derivative 5b (methyl ester) | K562 (Leukemia) | MTT | 0.021 µM | [2] |
| Pyrazole derivative 5b (methyl ester) | A549 (Lung) | MTT | 0.69 µM | [2] |
| Pyrazolopyrimidine derivative 7 | MCF-7 (Breast) | MTT | 11.51 ± 0.35 µM | [12] |
| Pyrazolopyrimidine derivative 7 | HCT-116 (Colon) | MTT | 21.25 ± 0.37 µM | [12] |
| 5-Oxo-pyrazole derivative 13 | 4T1 (Breast) | Cytotoxicity | 25 ± 0.4 µM | [11] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 Inhibition | Kinase Assay | Kᵢ = 0.005 µM | [13] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | A2780 (Ovarian) | Proliferation | GI50 = 0.158 µM | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and the cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Many pyrazole-based compounds, most notably Celecoxib, are potent and selective COX-2 inhibitors.[16] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8]
Mechanism of Action: The primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[8][17] Analogs are often designed to selectively fit into the larger, more accommodating active site of the COX-2 isoform.
Structure-Activity Relationship (SAR) Insights:
-
Diaryl Substitution: A 1,5-diaryl pyrazole arrangement is a common feature of potent COX inhibitors.[17]
-
Sulfonamide Moiety: The presence of a sulfonamide or a similar group on one of the phenyl rings is a classic strategy for achieving COX-2 selectivity, as seen in Celecoxib.
-
Carboxylic Acid Groups: The inclusion of a carboxylic acid function can enhance COX-2 inhibition.[8]
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Analog Description | Target | Assay | Result (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,5-Diaryl Pyrazole T3 | COX-1 | In Vitro | 4.655 µM | 5.96 | [17] |
| 1,5-Diaryl Pyrazole T3 | COX-2 | In Vitro | 0.781 µM | 5.96 | [17] |
| 1,5-Diaryl Pyrazole T5 | COX-1 | In Vitro | 5.596 µM | 7.16 | [17] |
| 1,5-Diaryl Pyrazole T5 | COX-2 | In Vitro | 0.781 µM | 7.16 | [17] |
| 5-Aminopyrazole 35a | COX-2 | Colorimetric | 0.55 µM | 9.78 | [4] |
| 5-Aminopyrazole 35b | COX-2 | Colorimetric | 0.61 µM | 8.57 | [4] |
| Celecoxib (Reference) | COX-2 | Colorimetric | 0.83 µM | 8.68 | [4] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[5] Pyrazole derivatives have shown considerable promise, exhibiting potent activity against a wide range of bacteria and fungi.[1][18][19]
Mechanism of Action: The antimicrobial mechanisms of pyrazoles are diverse. One notable target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for initiating fatty acid biosynthesis in bacteria.[10] Other mechanisms may involve biofilm disruption and inhibition of bacterial growth through less-defined pathways.[18]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilic Substituents: The presence of lipophilic groups, such as chloro and bromo substituents on the phenyl ring, often increases antimicrobial activity by enhancing the compound's ability to penetrate bacterial cell membranes.[1]
-
Coumarin and Hydrazone Moieties: Hybrid molecules incorporating coumarin or hydrazone functionalities with the pyrazole core have demonstrated potent activity against resistant strains like MRSA, with some compounds also inhibiting biofilm formation.[18]
-
Imidazothiadiazole Moiety: Fusing an imidazothiadiazole ring system to the pyrazole scaffold has produced compounds with exceptionally low Minimum Inhibitory Concentrations (MICs) against multi-drug resistant bacteria.[19]
Quantitative Comparison of Antimicrobial Activity
| Compound/Analog Description | Organism | Assay | Result (MIC) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Coumarin-pyrazole Hydrazone | MRSA | Broth Dilution | 3.125 µg/mL |[18] | | Coumarin-pyrazole Hydrazone | Acinetobacter baumannii | Broth Dilution | 1.56 µg/mL |[18] | | Pyrazole-1-carbothiohydrazide 21a | S. aureus, B. subtilis | Broth Dilution | 62.5–125 µg/mL |[5] | | Pyrazole-1-carbothiohydrazide 21a | A. fumigatus, C. albicans | Broth Dilution | 2.9–7.8 µg/mL |[5] | | Pyrazole-imidazothiadiazole 21c | Multi-drug resistant bacteria | Broth Dilution | 0.25 µg/mL |[19] | | Pyrazole-imidazothiadiazole 23h | Multi-drug resistant bacteria | Broth Dilution | 0.25 µg/mL |[19] | | Pyrazolecarboxamide 4 | Streptococcus epidermidis | Broth Dilution | 0.25 µg/mL |[16] |
Experimental Protocols: A Foundation for Self-Validating Research
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of these pyrazole analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a common synthetic route involving the condensation of a hydrazine with a β-ketonitrile, a robust method for forming the pyrazole core.
Caption: General workflow for pyrazole analog synthesis.
Step-by-Step Methodology:
-
Preparation of β-Ketonitrile: To a solution of sodium ethoxide in absolute ethanol, add a substituted phenylacetonitrile and an appropriate ester (e.g., ethyl formate) dropwise at 0-5 °C.
-
Allow the mixture to stir at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting mixture containing the β-ketonitrile intermediate, add methylhydrazine.
-
Reflux the reaction mixture for 4-8 hours. The formation of the pyrazole ring is the key cyclization step.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole analogs in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 or GI50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test pyrazole analog in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion and Future Outlook
The this compound scaffold has unequivocally demonstrated its value as a versatile and potent template in medicinal chemistry. The comparative analysis presented in this guide highlights the profound impact of subtle structural modifications on biological activity across anticancer, anti-inflammatory, and antimicrobial domains.
-
Anticancer Potency: Halogenation of the C4-phenyl ring is a highly effective strategy for enhancing cytotoxicity. The development of fused heterocyclic systems, such as pyrazolopyrimidines, offers a promising avenue for discovering novel and potent anticancer agents.[9][12]
-
Anti-inflammatory Selectivity: The 1,5-diaryl pyrazole motif remains a cornerstone for designing selective COX-2 inhibitors, with specific functional groups like sulfonamides playing a key role in achieving the desired selectivity profile.[17]
-
Antimicrobial Efficacy: Hybrid molecules that combine the pyrazole core with other bioactive moieties like coumarins or imidazothiadiazoles are particularly effective against drug-resistant pathogens, with some analogs showing MIC values in the sub-microgram per milliliter range.[18][19]
Future research in this field should be directed towards:
-
Mechanism Deconvolution: For many active analogs, the precise molecular mechanism remains to be fully elucidated. Advanced studies, including target identification, molecular docking, and crystallographic analysis, are essential to understand how these compounds exert their effects.
-
In Vivo Evaluation: The most promising compounds identified from in vitro screens must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Novel Chemical Space: The synthesis of new libraries focusing on under-explored substitutions, such as modifications at the C3 position or the use of bioisosteric replacements for the phenyl ring, could lead to the discovery of next-generation therapeutics with improved properties.
By building upon the structure-activity relationships and robust experimental frameworks detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 14. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of Pyrazole Derivatives as Anticancer Agents
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are a cornerstone in the development of numerous FDA-approved drugs.[1] Their structural versatility allows for multi-positional modifications, enabling the fine-tuning of pharmacological properties to achieve high efficacy and selectivity against various cancer targets.[3][4]
Numerous studies have demonstrated that pyrazole derivatives can exert anticancer effects through diverse mechanisms, including the inhibition of critical cell signaling kinases like EGFR, VEGFR-2, and CDKs, the disruption of tubulin polymerization, the induction of apoptosis, and the arrest of the cell cycle.[3][4][5] This guide provides a comprehensive overview of the essential in vitro assays required to rigorously validate the anticancer potential of novel pyrazole derivatives, moving from initial cytotoxicity screening to detailed mechanistic elucidation. The methodologies are presented not merely as steps to be followed, but as a logical, self-validating workflow designed to build a robust data package for any promising compound.
Chapter 1: The First Line of Inquiry – Assessing Cytotoxicity with Cell Viability Assays
The initial and most fundamental question for any potential anticancer compound is: does it kill cancer cells, and at what concentration? The MTT assay is the workhorse for this primary screening, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.
The Causality Behind the Choice: Why MTT?
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of a cell population.[6] The core principle lies in the ability of mitochondrial reductase enzymes, primarily succinate dehydrogenase, in viable cells to cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is selected for its high throughput, reproducibility, and cost-effectiveness, making it ideal for screening large numbers of compounds or a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a critical parameter, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cell population, and serves as the primary benchmark for a compound's potency.[7]
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
The table below summarizes the IC50 values of various pyrazole derivatives against a panel of common human cancer cell lines, demonstrating the broad applicability and varying potency of this chemical class.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine (Cmpd 20) | MCF-7 (Breast) | 3.2 | - | - | [3] |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine (Cmpd 20) | A549 (Lung) | 4.2 | - | - | [3] |
| Pyrazole carbaldehyde derivative (Cmpd 43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| 1,3,5-triazine-based pyrazole hybrid | A549 (Lung) | 6.34 | - | - | [8] |
| 1,3,5-triazine-based pyrazole hybrid | MCF-7 (Breast) | 7.12 | - | - | [8] |
| Methoxy pyrazole derivative (3d) | MCF-7 (Breast) | 10 | - | - | [7][9] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | Gemcitabine | 1.5 | [6] |
| Pyrazole-fused curcumin analog (Cmpd 11) | MDA-MB-231 (Breast) | 0.01 - 0.65 | Etoposide | > Cmpd 11 | [10] |
| 1,3,4-trisubstituted pyrazole (Cmpd 28) | HepG2 (Liver) | 0.028 | Sorafenib | > Cmpd 28 | [10] |
| Dihydropyrazole derivative (3f) | MDA-MB-468 (TNBC) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [11][12] |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [13] |
Experimental Protocol: MTT Assay [14][15]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for A549) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole derivative or controls.
-
Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.[6]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Chapter 2: Unraveling the Mechanism of Cell Death – Apoptosis Assays
Observing a potent IC50 is a promising start, but it doesn't explain how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis.
The Causality Behind the Choice: Why Annexin V and PI?
This assay relies on two key events in the apoptotic cascade.[11]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can specifically label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and intercalate with DNA, staining the nucleus red.
By using both stains simultaneously and analyzing the cell population with flow cytometry, we can distinguish between four distinct populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[16][17]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry [18]
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with the pyrazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation: Analyze the resulting dot plot to quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to the control indicates apoptosis induction.
Chapter 3: Halting Proliferation – Cell Cycle Analysis
Many effective anticancer agents function by disrupting the normal progression of the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis.[11] Analyzing the effect of a pyrazole derivative on cell cycle distribution is therefore a critical step in mechanistic investigation.
The Causality Behind the Choice: Why Propidium Iodide Staining?
Propidium Iodide (PI) is a stoichiometric DNA intercalator. When cells are permeabilized, PI enters and binds to DNA, emitting a fluorescence signal that is directly proportional to the total amount of DNA within the cell. This allows for the differentiation of cell cycle phases by flow cytometry:
-
G0/G1 Phase: Cells have a normal (2N) diploid DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content just before and during mitosis.
By treating cells with a pyrazole derivative and analyzing their DNA content, we can identify if the compound causes an accumulation of cells in a specific phase, indicating cell cycle arrest.[16][19]
Logical Diagram: Cell Cycle Phases and Arrest
Caption: The eukaryotic cell cycle and key checkpoints for potential arrest.
Experimental Protocol: Cell Cycle Analysis by PI Staining [11][20]
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative (e.g., at IC50 concentration) for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of cold PBS, and while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cell membrane for PI entry.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The data is analyzed using cell cycle modeling software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in any phase compared to the control indicates a compound-induced cell cycle arrest.
Chapter 4: Investigating Metastatic Potential – Migration and Invasion Assays
A critical hallmark of malignant cancer is the ability of cells to metastasize, a process that requires cells to migrate and invade surrounding tissues.[21] Assays that measure these properties are vital for evaluating whether a pyrazole derivative can inhibit this deadly aspect of cancer progression. The Transwell assay, or Boyden chamber assay, is the most common method for this purpose.
The Causality Behind the Choice: Why a Transwell System?
This system provides a robust and quantitative method to differentiate between cell migration and invasion.[22]
-
Migration Assay: Cells are placed in the upper chamber of a porous membrane insert. The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). The number of cells that actively move through the pores to the underside of the membrane in a given time is quantified. This measures pure, directed cell movement.
-
Invasion Assay: The setup is identical, but the membrane is first coated with a layer of extracellular matrix (ECM) protein, such as Matrigel. Cells must not only migrate but also actively degrade this matrix barrier to reach the lower chamber. This mimics the invasion of the basement membrane that occurs in vivo.
Experimental Workflow: Transwell Migration vs. Invasion
Caption: Parallel workflows for Transwell migration and invasion assays.
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8 µm pore size) by adding warm, serum-free medium to the inside of the insert and the well below. Incubate for 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat a portion of the cells with the pyrazole derivative for 1-2 hours.
-
Assay Setup: Remove the rehydration medium. Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add 500 µL of the cell suspension (containing either vehicle or the pyrazole derivative) to the upper chamber (the insert).
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the cells that have invaded to the underside of the membrane with 4% paraformaldehyde for 10 minutes. Stain with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to dry. Image several random fields of view on the underside of the membrane using a microscope. Count the number of stained cells per field.
-
Data Analysis: Calculate the average number of invading cells for each condition. Express the results for the treated group as a percentage of invasion relative to the vehicle control.
Chapter 5: Pinpointing Molecular Targets – Mechanistic Validation
The data from the preceding assays provide a comprehensive picture of the phenotypic effects of the pyrazole derivative. The final step is to validate these observations at the molecular level. Western blotting is an indispensable technique for examining changes in the expression and activation state of specific proteins that regulate cell death, proliferation, and signaling.
The Causality Behind the Choice: Why Western Blotting?
Western blotting allows for the sensitive and specific detection of target proteins within a complex mixture of cellular lysates. By probing for key proteins, we can directly confirm the mechanism of action suggested by the phenotypic assays. For example:
-
Apoptosis: If the Annexin V assay is positive, a Western blot can confirm the cleavage (activation) of Caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins (e.g., an increase in pro-apoptotic Bax, a decrease in anti-apoptotic Bcl-2).[3]
-
Cell Cycle Arrest: If a G2/M arrest is observed, a Western blot can check for changes in the levels of Cyclin B1 and the phosphorylation status of CDK1.[23]
-
Kinase Inhibition: If the pyrazole derivative is designed to target a specific kinase like EGFR, a Western blot can measure the level of phosphorylated (activated) EGFR (p-EGFR) versus total EGFR. A reduction in the p-EGFR/EGFR ratio indicates successful target engagement.[3]
Signaling Pathway: Hypothetical Pyrazole Derivative Action
Caption: Pyrazole derivative inhibiting EGFR phosphorylation and downstream signaling.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the pyrazole derivative for the desired time. Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Conclusion
Validating the anticancer effects of a novel pyrazole derivative is a systematic process that builds a layered, evidence-based argument. It begins with broad screening for cytotoxicity to establish potency and selectivity. This is followed by a series of targeted assays to determine the specific mechanisms of action—whether the compound induces apoptosis, halts the cell cycle, or inhibits the metastatic processes of migration and invasion. Finally, molecular techniques like Western blotting confirm these phenotypic observations by identifying the specific proteins and signaling pathways being modulated. By following this logical and multi-faceted approach, researchers can rigorously characterize their compounds and build a compelling case for their further development as next-generation cancer therapeutics.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cell migration/invasion assays and their application in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-phenyl-5-aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a core structure for a wide range of biologically active compounds.[1][2] Derivatives of pyrazole have been successfully developed into anti-inflammatory, analgesic, antitumor, and antimicrobial agents.[1][3] Among the vast landscape of pyrazole-based compounds, the 1-Methyl-4-phenyl-5-aminopyrazole scaffold has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of various enzymes, especially protein kinases.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds. By examining how specific structural modifications influence biological activity, we aim to provide actionable insights for the rational design of next-generation therapeutic agents.
The Core Scaffold: A Foundation for Diverse Activity
The this compound core provides a rigid framework with key points for chemical modification. Each position on the scaffold—the N1-methyl group, the C4-phenyl ring, and the C5-amino group—plays a distinct role in target engagement and can be systematically altered to optimize potency, selectivity, and pharmacokinetic properties. The inherent properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute significantly to its versatility in drug design.[6]
Structure-Activity Relationship (SAR) Analysis
The strategic modification of the this compound scaffold is a classic medicinal chemistry approach to enhance biological activity. The following sections dissect the impact of substitutions at key positions.
Modifications at the C4-Phenyl Ring
The C4-phenyl ring is a primary site for modification to explore the binding pocket of target enzymes and enhance potency.
-
Substitution Patterns: The position and electronic nature of substituents on the phenyl ring are critical. For instance, in a series of anti-HIV phenylpyrazole derivatives, a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group at this position resulted in a six-fold increase in potency compared to the initial lead compound.[7] This highlights the importance of exploring substitutions that can occupy hydrophobic pockets or form specific interactions within the target's active site.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved physicochemical properties and potency.[6] This strategy is often employed to modulate properties like solubility and metabolic stability.
Modifications at the C5-Amino Group
The C5-amino group serves as a crucial anchor point for interacting with the target protein, often forming key hydrogen bonds.
-
Acylation and Alkylation: In the development of anti-HIV agents, it was found that the diazenyl group of a lead compound could be effectively replaced by an aminomethylene group at this position.[7] Further optimization through reductive amination with various benzaldehydes led to significant improvements in activity.[7]
-
Introduction of Larger Moieties: For covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR), 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed where the amino group is part of a larger carboxamide structure that positions a reactive group to form a covalent bond with the target enzyme.[8]
Modifications at the N1-Methyl Group
While less frequently modified than the other positions, alterations at the N1 position can influence selectivity and pharmacokinetic properties.
-
Replacement with Aryl Groups: In a series of σ(1) receptor antagonists, the N1-methyl group was replaced with various aryl moieties. A naphthalen-2-yl group at this position, combined with other optimal substitutions, resulted in a highly potent and selective clinical candidate.[9]
-
Impact on Kinase Selectivity: For pyrazole-based kinase inhibitors, the substituent at the N1 position can influence the selectivity profile against different kinases.[5]
Comparative Analysis of Lead Compounds
The true power of SAR studies is revealed when comparing the activity of optimized compounds against their biological targets. The following table summarizes the activity of representative this compound derivatives and related analogs.
| Compound ID | Core Scaffold Modification | Target | Activity (IC50/Ki) | Key SAR Insight | Reference |
| Compound 1 | C4-(3',4'-dichloro-[1,1'-biphenyl]-3-yl) | HIV Reverse Transcriptase | Potent (nM range) | Biphenyl substitution at C4 enhances potency significantly. | [7] |
| S1RA (E-52862) | N1-(naphthalen-2-yl), C5-O-ethyl-morpholine | σ(1) Receptor | Ki = 16 nM | N1-aryl and a basic amine at C5 are crucial for high affinity and selectivity. | [9] |
| Compound 19 | 3-aminopyrazole with C4-linker to piperidine | FGFR2 V564F | Potent (nM range) | Optimized linker at C4 improves potency and pharmacokinetic profile. | [10] |
| Compound 10h | 5-amino-1H-pyrazole-4-carboxamide | FGFR1/2/3 | IC50 = 41-99 nM | Covalent warhead attached via C5-amino group leads to pan-FGFR inhibition. | [8] |
| Compound 22 | Pyrazolo[1,5-a]pyrimidine | CDK2/5 | IC50 = 23-24 nM | Fused pyrimidine ring enhances CDK inhibitory activity. | [5] |
Visualizing SAR: Key Modification Points
The following diagram illustrates the key positions on the this compound scaffold that are critical for SAR studies.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following is a representative protocol for an in vitro kinase inhibition assay, a common method for evaluating the potency of pyrazole derivatives.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)[12]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.[12]
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.[12]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[12]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.[12] The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[12]
-
Incubate for 40 minutes at room temperature.[12]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The extensive body of SAR literature demonstrates that systematic modifications at the N1, C4, and C5 positions can lead to compounds with high potency and selectivity for a range of biological targets. Future research will likely focus on the development of derivatives with improved pharmacokinetic profiles, reduced off-target effects, and the ability to overcome drug resistance mechanisms. The integration of structure-based drug design and computational modeling will continue to accelerate the optimization of this versatile chemical scaffold.[1]
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
comparative analysis of the anti-inflammatory properties of pyrazoles
A Comparative Guide to the Anti-Inflammatory Properties of Pyrazoles
Chronic inflammatory diseases are a leading cause of death worldwide, and their prevalence is expected to rise.[1][2] This has spurred significant research into novel anti-inflammatory agents. Among the most promising scaffolds in medicinal chemistry are pyrazole derivatives, which form the core of numerous successful anti-inflammatory drugs.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory properties of key pyrazole compounds, delves into the underlying mechanisms of action, and presents standardized protocols for their evaluation, offering a critical resource for researchers in drug discovery and development.
Mechanism of Action: The Central Role of Cyclooxygenase (COX)
There are two main isoforms of the COX enzyme:
-
COX-1: This is a constitutive enzyme, meaning it is expressed in most tissues under normal physiological conditions.[5] It plays a crucial role in maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[5][6]
The development of selective COX-2 inhibitors was a major breakthrough in anti-inflammatory therapy. By specifically targeting the inflammation-induced COX-2 enzyme, these drugs can reduce pain and inflammation with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[6] Many potent and selective COX-2 inhibitors are based on the pyrazole scaffold.
Figure 1: Simplified signaling pathway of COX-1 and COX-2 with the selective inhibition point by pyrazole derivatives.
Comparative Analysis of Key Pyrazole Derivatives
The versatility of the pyrazole scaffold has led to the development of numerous derivatives with varying potencies and selectivities for the COX-2 enzyme. A comparative analysis of these compounds is crucial for understanding their therapeutic potential and guiding future drug design. The table below summarizes the in vitro COX inhibition data for celecoxib, a widely used COX-2 inhibitor, and other notable pyrazole derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [6] |
| Compound 5b | 5.40 | 0.01 | 344.56 | [7] |
| Compound 189c | >100 | 38.73 (nM) | 17.47 | [8] |
| Compound 189d | >100 | 39.14 (nM) | 13.10 | [8] |
Note: Lower IC₅₀ values indicate greater potency. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.
Analysis of Comparative Data:
-
Celecoxib: As a benchmark drug, celecoxib demonstrates high potency against COX-2 and a favorable selectivity index.[6] Its clinical efficacy and gastrointestinal safety profile are well-established compared to traditional NSAIDs.[9][10]
-
Compound 5b: This benzothiophen-2-yl pyrazole carboxylic acid derivative shows remarkable potency against COX-2, with an IC₅₀ value four times lower than that of celecoxib.[7] Furthermore, its selectivity index is significantly higher, suggesting a potentially wider therapeutic window and enhanced gastrointestinal safety.[7] In vivo studies have shown its anti-inflammatory activity to surpass that of celecoxib.[7]
-
Compounds 189c and 189d: These novel pyrazole derivatives also exhibit high selectivity for COX-2.[8] Their in vivo anti-inflammatory effects were reported to be superior or equivalent to celecoxib, highlighting the continuous potential for developing new pyrazole-based anti-inflammatory agents with improved profiles.[8]
Experimental Validation: Protocols & Methodologies
The evaluation of novel anti-inflammatory agents requires robust and reproducible experimental models.[11][12] Both in vitro and in vivo assays are essential to characterize the potency, selectivity, and overall efficacy of a compound.[13][14][15]
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the IC₅₀ values and selectivity index of a test compound. The human whole blood assay is a commonly used method that provides a physiologically relevant environment.
Methodology:
-
Sample Collection: Collect fresh human venous blood into heparinized tubes.
-
COX-1 Inhibition:
-
Aliquot 1 mL of blood into tubes containing the test compound at various concentrations.
-
Incubate for 1 hour at 37°C to allow for compound binding.
-
Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity.
-
Centrifuge to separate the serum.
-
-
COX-2 Inhibition:
-
Aliquot 1 mL of blood into tubes containing the test compound and lipopolysaccharide (LPS) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
-
Prostaglandin Measurement: Measure the concentration of prostaglandin E₂ (PGE₂) in the serum (for COX-1) and plasma (for COX-2) using a validated ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE₂ production at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Rationale: The choice of inducing and measuring specific prostaglandins allows for the differential assessment of COX-1 and COX-2 activity. This provides a clear, quantitative measure of a compound's potency and selectivity.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[16][17][18]
Figure 2: Experimental workflow for the carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Selection and Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., celecoxib or indomethacin), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and control drugs orally or intraperitoneally, typically 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_o)_control - (V_t - V_o)_treated] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, and V_c and V_t are the paw volumes of the control and treated groups at a given time, respectively.
Rationale: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit the release of various inflammatory mediators over time. This model provides valuable information on the in vivo efficacy and duration of action of a potential drug.
Beyond COX Inhibition: Emerging Mechanisms
While COX-2 inhibition is the hallmark of pyrazole-based anti-inflammatory drugs, recent research suggests that some derivatives may exert their effects through additional mechanisms.[19] These can include:
-
Inhibition of 5-Lipoxygenase (5-LOX): Some novel pyrazoles have been designed as dual COX-2/5-LOX inhibitors, which may offer a broader anti-inflammatory spectrum.[7]
-
Modulation of Cytokine Production: Certain pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Antioxidant Activity: Some pyrazole derivatives possess antioxidant properties, which can help mitigate oxidative stress, a key component of the inflammatory process.[19]
Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone in the development of anti-inflammatory agents. The success of celecoxib has paved the way for the exploration of novel derivatives with enhanced potency, selectivity, and safety profiles. The comparative data clearly indicate that significant improvements over existing therapies are achievable.
Future research should focus on:
-
Dual-Target Inhibitors: Designing compounds that inhibit both COX-2 and other key inflammatory targets like 5-LOX or microsomal prostaglandin E synthase-1 (mPGES-1).
-
Exploring Non-COX Mechanisms: Further elucidating the non-COX-mediated anti-inflammatory effects of pyrazoles to identify new therapeutic avenues.
-
Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to enhance their clinical utility.
By leveraging the methodologies and comparative insights presented in this guide, researchers can more effectively advance the discovery and development of the next generation of pyrazole-based anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review - Neliti [neliti.com]
- 3. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. cda-amc.ca [cda-amc.ca]
- 10. COX‐2 inhibitors and the heart: are all coxibs the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 15. wjpsonline.com [wjpsonline.com]
- 16. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis Featuring 1-Methyl-4-phenyl-5-aminopyrazole
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge in developing selective inhibitors.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical pathway activation.[3][4] Therefore, the rigorous assessment of a kinase inhibitor's selectivity is a cornerstone of its preclinical development.
This guide provides an in-depth, technical comparison of methodologies for assessing the selectivity of novel kinase inhibitors, using the hypothetical aminopyrazole compound, 1-Methyl-4-phenyl-5-aminopyrazole, as a case study. The pyrazole scaffold is a well-established privileged structure in the design of kinase inhibitors, with numerous derivatives targeting a wide range of kinases such as Akt, CDKs, and JAKs.[1][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.
The Imperative of Kinase Selectivity
The selectivity of a kinase inhibitor is not merely an academic exercise; it is a critical determinant of its therapeutic window and potential for clinical success. A highly selective inhibitor is more likely to elicit a specific, on-target biological response, minimizing the confounding effects of engaging unintended kinases.[2] Conversely, in some instances, a "rationally polypharmacological" approach, where a compound is designed to inhibit a specific set of kinases, can be advantageous.[4] Regardless of the strategy, a comprehensive understanding of the inhibitor's interaction with the broader kinome is essential.
A Two-Pronged Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity employs a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase, while cell-based assays offer a more physiologically relevant context by evaluating target engagement and downstream signaling within an intact cellular environment.[2]
Biochemical Kinase Profiling: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[8][9] It is a versatile platform for high-throughput screening and selectivity profiling across a large panel of kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
A Researcher's Guide to Cross-Validation of Experimental Findings with Computational Modeling
In the high-stakes arena of drug development, the convergence of wet-lab experimentation and in silico computational modeling represents a paradigm shift. This synergy promises to de-risk pipelines, accelerate discovery, and yield deeper mechanistic insights. However, the true power of this integrated approach is only unlocked through rigorous, iterative cross-validation. This guide serves as a technical manual for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind structuring a robust cross-validation strategy.
The Core Principle: A Symbiotic Feedback Loop
At its heart, the relationship between experimental data and computational modeling is a symbiotic feedback loop. Experimental results provide the essential "ground truth" necessary to build, train, and validate computational models.[1][2] In return, these computational models—once validated—can predict the outcomes of myriad hypothetical scenarios, prioritize experiments, and generate novel hypotheses that would be too resource-intensive to explore at the bench.[3][4][5]
This iterative refinement process is the cornerstone of a self-validating research program. It moves beyond simple correlation to establish a robust, predictive understanding of a biological system, which is the ultimate goal of preclinical drug discovery.
A Comparative Overview of Core Methodologies
The selection of appropriate experimental and computational tools is dictated by the research question. Below is a comparative guide to common techniques, outlining their respective strengths and limitations in the context of drug development.
| Methodology Type | Specific Technique | Primary Function | Strengths | Limitations & Caveats |
| Experimental | High-Throughput Screening (HTS) | Initial "hit" identification | Massively parallel; broad chemical space coverage | High rate of false positives/negatives; results can be assay-dependent. |
| Cell-Based Assays | Assess cellular response, MoA | More physiologically relevant than biochemical assays | Can be artificial; may not fully recapitulate in vivo microenvironments.[6] | |
| In Vivo Animal Models | Evaluate systemic efficacy & toxicology | Provides whole-organism context | Ethical considerations; species-to-human translatability can be poor. | |
| Proteomics / Genomics ('Omics) | Unbiased molecular profiling | Global, hypothesis-generating view of cellular changes[7] | Data is complex; requires sophisticated bioinformatics to interpret. | |
| Computational | Molecular Docking | Predict small molecule binding poses | Fast; excellent for virtual screening of large libraries[8] | Scoring functions are imperfect; often treats proteins as rigid structures.[9] |
| Molecular Dynamics (MD) | Simulate molecular motion over time | Captures protein flexibility and solvent effects | Computationally expensive; limited by simulation timescales. | |
| QSAR Models | Relate chemical structure to activity | Predictive for new molecules within the training set's chemical space | Requires large, high-quality datasets; poor at extrapolation. | |
| Systems Biology Models (e.g., ODEs) | Simulate dynamic pathway behavior | Can predict emergent properties of complex biological networks[10][11] | Requires extensive experimental data for parameterization and validation.[2] |
The Integrated Cross-Validation Workflow: A Step-by-Step Protocol
A successful cross-validation strategy is not a linear path but a cycle of prediction and confirmation. Let's illustrate this with a common drug discovery project: developing a novel kinase inhibitor.
The Workflow Diagram
The following diagram illustrates the iterative nature of the process, where each arm informs and refines the other.
Caption: An iterative workflow demonstrating the synergy between experimental and computational arms.
Detailed Protocol: Kinase Inhibitor Case Study
Phase 1: Initial Hit Finding and Model Building
-
Experimental Step (HTS):
-
Objective: Screen a 100,000-compound library to identify initial inhibitors of Kinase X.
-
Methodology: A luminescence-based biochemical assay measures ATP consumption by Kinase X.
-
Protocol:
-
Dispense Kinase X, substrate peptide, and ATP into 384-well plates.
-
Add library compounds (10 µM final concentration) and a DMSO vehicle control.
-
Incubate for 60 minutes at room temperature.
-
Add a detection reagent that measures remaining ATP via luminescence.
-
Outcome: Identify 500 "hits" that inhibit kinase activity by >50% compared to the control.
-
-
-
Computational Step (Model Building):
-
Objective: Use HTS data to build a predictive model and prioritize hits.
-
Methodology: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
-
Protocol:
-
Docking: Dock all 500 hits into the ATP-binding site of the Kinase X crystal structure (obtained from the Protein Data Bank). Rank them based on the predicted binding energy (docking score).
-
QSAR: Use the activity data (percent inhibition) and chemical structures of the 500 hits to train a machine learning model that learns the relationship between chemical features and inhibitory activity.
-
Outcome: A ranked list of the 50 most promising compounds based on consensus scoring from both docking and QSAR models.
-
-
Phase 2: Iterative Validation and Hypothesis Generation
-
Experimental Step (Focused Validation):
-
Objective: To experimentally validate the predictions of the computational model.
-
Methodology: Dose-response IC50 determination.
-
Protocol:
-
For the 50 prioritized compounds, perform a 10-point dose-response kinase assay (e.g., from 1 nM to 100 µM).
-
Calculate the IC50 value for each compound.
-
Cross-Validation Check: Correlate the experimental IC50 values with the computational docking scores. A statistically significant correlation (e.g., p < 0.05) builds confidence in the predictive power of the in silico model.[12]
-
-
-
Computational Step (Hypothesis Generation):
-
Objective: Use the validated model to propose more potent compounds.
-
Methodology: In silico library design and screening.
-
Protocol:
-
Analyze the binding poses of the most potent validated inhibitors.
-
Generate a virtual library of 1,000 new analogues by making chemical modifications predicted to improve binding interactions.
-
Screen this virtual library using the validated docking protocol.
-
Outcome: A prediction that adding a hydroxyl group at position Y on the lead compound scaffold will form a key hydrogen bond and increase potency 10-fold. This is a new, testable hypothesis.
-
-
Phase 3: Systems-Level Understanding
This is where we move from a single target to its biological context.
Caption: A simplified signaling pathway illustrating the target of our hypothetical inhibitor.
-
Experimental Step (Pathway Analysis):
-
Objective: Test the hypothesis from Step 4 and see if target inhibition translates to a cellular effect.
-
Methodology: Western blot analysis in a relevant cancer cell line.
-
Protocol:
-
Synthesize the novel compound with the hydroxyl group.
-
Treat cancer cells that overexpress Kinase X with the new compound.
-
Measure the phosphorylation of "Downstream Protein" (p-DP), a known substrate of Kinase X, via Western blot.
-
Outcome: The new compound shows an IC50 of 50 nM in the biochemical assay (validating the potency prediction) and reduces p-DP levels in cells, confirming target engagement in a biological system.
-
-
Ensuring Scientific Integrity and Trustworthiness
The entire process rests on the quality of its inputs. To ensure your findings are robust and reproducible, adhere to these principles:
-
For Experimental Data: Rigor is non-negotiable. Always include appropriate positive and negative controls, perform experiments in biological replicates, and ensure all reagents and cell lines are properly validated and authenticated.
-
For Computational Models: A model is only as good as the data used to train it.[1] Use high-quality, curated datasets. Critically, always validate your model using a technique like k-fold cross-validation during training to prevent overfitting and test it on an external dataset that was not used in model building.[13][14][15][16]
By systematically integrating these approaches and holding both experimental and computational results to the same high standards of validation, research teams can build a powerful, predictive engine for drug discovery that is far greater than the sum of its parts.
References
- 1. A comparative analysis of 2D and 3D experimental data for the identification of the parameters of computational models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9 Bayesian parameter estimation of the computational models‣ Mathematical and computational modeling of metallic biomaterials biodegradation [mbarzegary.github.io]
- 3. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. The Combination of Cell Cultured Technology and In Silico Model to Inform the Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems biology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]
- 9. dovepress.com [dovepress.com]
- 10. daneshyari.com [daneshyari.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Validation: Types and Limitations [botpenguin.com]
- 15. youtube.com [youtube.com]
- 16. people.csail.mit.edu [people.csail.mit.edu]
Comparative Efficacy Analysis: 1-Aryl-4-phenyl-5-aminopyrazole Derivatives Versus Standard-of-Care Agents in Oncology and Inflammation
Introduction: The Versatility of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Within this class, 5-aminopyrazole derivatives have emerged as particularly versatile synthons for developing novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][2] This guide focuses on the therapeutic potential of a specific subclass, 1-substituted-4-aryl-5-aminopyrazoles, typified by the novel structure 1-Methyl-4-phenyl-5-aminopyrazole. While specific experimental data for this precise molecule is not yet publicly available, the extensive body of research on analogous compounds allows for a robust comparative analysis against established drugs.
This document will provide a framework for evaluating the efficacy of this class of compounds in two key therapeutic areas: oncology and inflammation. We will compare their potential performance against two widely used clinical agents: Doxorubicin , a cornerstone of chemotherapy, and Celecoxib , a selective anti-inflammatory drug. Through detailed experimental protocols and analysis of representative data, this guide will equip researchers with the necessary tools to contextualize the potential of novel 5-aminopyrazole derivatives.
Part 1: Anti-Inflammatory Efficacy Comparison: Targeting COX-2
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The discovery of two COX isoforms, COX-1 and COX-2, was a landmark in developing safer anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is induced at sites of inflammation and is a key mediator of pain and swelling.[4][5]
Comparator Drug Profile: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[2] Its therapeutic effect is derived from its high selectivity for inhibiting the COX-2 enzyme over COX-1.[4] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[6]
Mechanism of Action: Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[5][7] This inhibition leads to a reduction in inflammation, pain, and fever.[2]
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 inflammatory pathway and point of inhibition.
Experimental Design for Efficacy Comparison
This assay is crucial for determining the potency and selectivity of a novel 5-aminopyrazole derivative.
Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) of the test compound against COX-1 and COX-2 enzymes and compare them to Celecoxib.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes, assay buffer, heme cofactor, and arachidonic acid substrate. Dissolve the 5-aminopyrazole test compound and Celecoxib in DMSO to create stock solutions, followed by serial dilutions.[8][9]
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[8]
-
Inhibitor Addition: Add the various concentrations of the test compound, Celecoxib (as a positive control), or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[10]
-
Reaction Incubation & Termination: Incubate the plate for 2 minutes at 37°C. Stop the reaction by adding a stannous chloride solution.[10]
-
Detection: The amount of prostaglandin produced is quantified. A common method measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).
This is a standard and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[12][13][14]
Objective: To assess the ability of the 5-aminopyrazole test compound to reduce acute inflammation in rats and compare its efficacy to Celecoxib.
Protocol:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats and allow them to acclimatize for at least one week.
-
Compound Administration: Administer the 5-aminopyrazole test compound, Celecoxib, or vehicle orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before inducing inflammation.[15]
-
Inflammation Induction: Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12][15]
-
Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.
Data Interpretation and Comparison
The following table presents representative data for a hypothetical this compound, demonstrating potent and selective COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of Paw Edema (at 10 mg/kg) |
| Celecoxib (Reference) | 13.02[11] | 0.49[11] | 26.6 | ~40-50%[16] |
| This compound | >100 | 0.24[17] | >416 | 41.77%[16] |
Note: Data for the 5-aminopyrazole is representative, drawn from studies on structurally similar compounds.[16][17]
Analysis: A high selectivity index is desirable, indicating a lower risk of gastrointestinal side effects. In this comparison, the hypothetical 5-aminopyrazole derivative shows superior selectivity for COX-2 over Celecoxib, with comparable in vivo anti-inflammatory activity. This profile suggests it could be a promising candidate for further development.
Part 2: Anticancer Efficacy Comparison
The 5-aminopyrazole scaffold is also prevalent in the development of anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[1][18][19] The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, for treating mantle cell lymphoma further highlights the oncological potential of this chemical class.[18]
Comparator Drug Profile: Doxorubicin
Doxorubicin is an anthracycline antibiotic and one of the most effective and widely used chemotherapeutic agents.[] It is employed in the treatment of a broad range of cancers, including breast cancer, lung cancer, and various leukemias.[]
Mechanism of Action: Doxorubicin's anticancer effects are multifactorial.[21] Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription.[21][22]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA, leading to an accumulation of DNA breaks and triggering apoptosis.[22][23]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which cause damage to DNA, proteins, and cell membranes.[23]
Experimental Design for Efficacy Comparison
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new compounds.
Objective: To determine the IC50 values of a 5-aminopyrazole test compound against various cancer cell lines and compare its potency to Doxorubicin.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[19][24]
-
Compound Treatment: Treat the cells with serial dilutions of the 5-aminopyrazole test compound, Doxorubicin (as a positive control), and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro MTT cell viability assay.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical step in preclinical anticancer drug evaluation.[25][26][27]
Objective: To evaluate the in vivo antitumor efficacy of a 5-aminopyrazole test compound and compare it to Doxorubicin.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment groups (vehicle control, test compound, Doxorubicin).
-
Treatment: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.[28]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
Data Interpretation and Comparison
Recent studies have demonstrated the anticancer potential of various 5-aminopyrazole derivatives. The table below summarizes findings for a series of novel 5-aminopyrazoles against breast cancer cell lines, compared to the standard chemotherapeutic agent, Cisplatin (structurally different from Doxorubicin but a common benchmark).[18]
| Compound ID (from source) | Cell Line | Activity | IC50 or GI50 (µM) |
| Doxorubicin (Reference) | MCF-7 | Very Strong | 0.05 - 1.0 (Typical Range) |
| Cisplatin (Reference) | SK-BR-3 | Strong | 26[18] |
| 5-Aminopyrazole 1g | SK-BR-3 | Very Strong | 14.4[18] |
| 5-Aminopyrazole 1f | SK-BR-3 | Moderate | Growth Inhibition of 65% |
Note: Data is sourced from a 2024 study on 5-aminopyrazole derivatives.[18]
Analysis: The data indicates that certain 5-aminopyrazole derivatives, such as compound 1g , exhibit potent anticancer activity, with an IC50 value lower than that of the platinum-based drug Cisplatin against the SK-BR-3 breast cancer cell line.[18] While a direct comparison to Doxorubicin would require head-to-head testing, these results are highly encouraging and demonstrate that the 5-aminopyrazole scaffold can yield compounds with significant cytotoxic effects against cancer cells.
Conclusion and Future Directions
The 1-substituted-4-aryl-5-aminopyrazole scaffold represents a promising starting point for the development of novel therapeutics. As demonstrated through established experimental frameworks, derivatives of this class have the potential to exhibit potent and selective anti-inflammatory activity, rivaling that of Celecoxib, and significant anticancer effects comparable to standard chemotherapeutic agents.
The next logical step for a specific molecule like This compound would be its synthesis and subsequent evaluation using the detailed in vitro and in vivo protocols outlined in this guide. Initial screening in both COX inhibition and cancer cell viability assays would efficiently determine the most promising therapeutic direction for this novel compound. Further studies would then focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile, paving the way for potential clinical development.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. | Semantic Scholar [semanticscholar.org]
- 18. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]
- 19. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 22. Doxorubicin - Wikipedia [en.wikipedia.org]
- 23. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 24. atcc.org [atcc.org]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 27. crownbio.com [crownbio.com]
- 28. karger.com [karger.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4-phenyl-5-aminopyrazole
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. 1-Methyl-4-phenyl-5-aminopyrazole, a heterocyclic amine, presents a unique set of handling challenges that necessitate a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before detailing specific PPE, it is crucial to understand the inherent risks associated with this compound. This compound is classified with several hazard statements that inform our safety protocols.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Toxicity, Oral | H301/H302 | Toxic or harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
The causality behind these classifications lies in the chemical's reactivity with biological tissues. The amine and pyrazole functionalities can interact with proteins and membranes, leading to irritation and toxicity. Therefore, our primary objective is to prevent contact with skin, eyes, and the respiratory system.
The Core Ensemble: Your Primary Defense
The following PPE represents the minimum standard for handling this compound in a laboratory setting.
Hand Protection: The First Line of Defense
Chemically resistant gloves are non-negotiable.[5] Given the skin irritation potential, selecting the appropriate glove material is critical.
-
Recommended Glove Types:
-
Nitrile Gloves: Offer excellent resistance to a broad range of chemicals and are a standard choice for handling solids and solutions of this nature. Ensure they are of sufficient thickness (at least 4 mil).
-
Neoprene Gloves: Provide robust protection against many organic compounds and are a suitable alternative.[6]
-
-
The Rationale: The molecular structure of this compound allows it to potentially permeate less robust materials. Nitrile and neoprene provide a superior barrier. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] Double-gloving is a recommended practice, especially when handling larger quantities or during prolonged procedures, as it provides an additional layer of protection in case the outer glove is compromised.[8]
Eye and Face Protection: Shielding Sensitive Tissues
The risk of serious eye irritation necessitates robust eye and face protection.
-
Mandatory Equipment:
-
Safety Glasses with Side Shields: Conforming to EN166 or NIOSH standards, these are the absolute minimum.[7]
-
Chemical Splash Goggles: To be worn when there is any risk of splashing, such as when preparing solutions or performing reactions.
-
Face Shield: Should be used in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.[8]
-
-
Expert Insight: The eyes are particularly vulnerable to chemical insults. The irritation caused by this compound can be severe and may lead to lasting damage. A face shield provides a broader area of protection, safeguarding not just the eyes but the entire face from splashes.[9]
Protective Clothing: A Barrier for the Body
A laboratory coat is standard, but the specific type and its proper use are key.
-
Essential Garments:
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable material (e.g., polyester/cotton blend) is required.
-
Chemical-Resistant Apron: For added protection when handling significant quantities or during procedures with a high splash potential.
-
Full-Coverage Clothing and Closed-Toe Shoes: Personal clothing should cover all exposed skin, and shoes must be non-perforated.[5]
-
-
Procedural Imperative: Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[10][11] Do not launder contaminated lab coats with personal clothing.
Respiratory Protection: When Engineering Controls are Not Enough
Handling this compound as a solid powder can generate dust, which may cause respiratory irritation.[1]
-
Engineering Controls First: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.
-
Regulatory Adherence: Any use of a respirator must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134) or equivalent local regulations.
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of PPE at each stage.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: A Critical Final Step
Proper disposal is as crucial as safe handling to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE (gloves, etc.) that has come into contact with the compound should be considered contaminated waste.
-
Containerization: Place all solid waste contaminated with this compound into a clearly labeled, sealed, and compatible hazardous waste container.[12]
-
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2][4][13] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][14] If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][15]
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
This guide provides a foundational framework for the safe handling of this compound. It is incumbent upon each researcher to supplement this information with institution-specific training and to cultivate a proactive safety culture within the laboratory.
References
- 1. 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.ca [fishersci.ca]
- 14. fishersci.com [fishersci.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
